Product packaging for Norfloxacin (nicotinate)(Cat. No.:CAS No. 118803-81-9)

Norfloxacin (nicotinate)

Cat. No.: B040109
CAS No.: 118803-81-9
M. Wt: 442.4 g/mol
InChI Key: WRIFLTAYLRDENF-UHFFFAOYSA-N
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Description

Norfloxacin nicotinate is a molecular salt formed from the potent fluoroquinolone antibiotic, norfloxacin, and nicotinic acid. This compound is of significant interest in pharmacological and microbiological research, primarily for the study of antibacterial mechanisms and resistance. Its primary mechanism of action involves the potent inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This inhibition leads to double-stranded DNA breaks and rapid bacterial cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23FN4O5 B040109 Norfloxacin (nicotinate) CAS No. 118803-81-9

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIFLTAYLRDENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152246
Record name Norfloxacin nicotinate
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Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118803-81-9
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, compd. with 3-pyridinecarboxylic acid (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin nicotinate
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Record name Norfloxacin nicotinate
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Record name Nicotinate 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1H-quinoline-3-carboxylic acid
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Ii. Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Norfloxacin (B1679917) nicotinate (B505614) exerts its antimicrobial effect by targeting and inhibiting bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. fengchengroup.comlktlabs.com DNA gyrase is the primary target in most gram-negative bacteria, while topoisomerase IV is typically the main target in gram-positive bacteria. nih.gov The inhibition of these enzymes blocks the untwisting of the DNA double helix, a process necessary for replication. fengchengroup.comdrugbank.com

Table 1: Target Enzymes of Norfloxacin Nicotinate

Enzyme Type Primary Function Consequence of Inhibition
DNA Gyrase Topoisomerase II Introduces negative supercoils into DNA, relieving torsional stress during replication. Inhibition of DNA replication and transcription.
Topoisomerase IV Topoisomerase II Decatenation (separation) of daughter chromosomes following DNA replication. Disruption of cell division.

The mechanism of inhibition does not involve simple competitive binding at the enzyme's active site. Instead, norfloxacin binds to the complex formed between the topoisomerase enzyme and the bacterial DNA. nih.gov This action creates a stable ternary complex (enzyme-DNA-drug) that traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break. agriculturejournals.cz This stabilization of the cleaved complex effectively stalls the DNA replication fork and leads to the release of lethal double-strand DNA breaks. agriculturejournals.cz

In Staphylococcus aureus, norfloxacin has been shown to preferentially attack topoisomerase IV. nih.gov At saturating concentrations, these norfloxacin-topoisomerase IV-DNA complexes are distributed along the bacterial chromosome at intervals of approximately 30 kilobase pairs. nih.gov The resulting blockage of DNA replication is a key part of the drug's bactericidal effect. While not a classic allosteric interaction where binding at a distant site modifies the active site, the drug's binding to the enzyme-DNA complex non-competitively prevents the completion of the enzymatic cycle.

A critical feature for the clinical utility of any antibiotic is its selective toxicity toward bacterial cells over host cells. Norfloxacin nicotinate achieves this through a significant differential in its affinity for bacterial versus mammalian topoisomerases. Norfloxacin exhibits an affinity for bacterial DNA gyrase that is approximately 100 times higher than its affinity for the equivalent mammalian enzyme. drugbank.com This high degree of selectivity ensures that the drug effectively inhibits bacterial processes at concentrations that have minimal impact on mammalian cellular functions, forming the basis of its therapeutic window.

Table 2: Comparative Affinity of Norfloxacin

Target Enzyme Type Relative Affinity Implication
Bacterial DNA Gyrase High (approx. 100x higher than mammalian) Potent antimicrobial activity
Mammalian Topoisomerase II Low Selective toxicity, reduced host side effects

Downstream Cellular Effects on Bacterial Physiology

The inhibition of DNA gyrase and topoisomerase IV triggers a cascade of downstream events that disrupt bacterial physiology and ultimately lead to cell death. The immediate consequence is the potent inhibition of DNA replication and transcription. nih.govfengchengroup.com This halt in nucleic acid synthesis is a primary contributor to the bactericidal effect. nih.gov

Role of the Fluoroquinolone Core Structure in Antimicrobial Efficacy

The potent and broad-spectrum activity of norfloxacin nicotinate is intrinsically linked to the chemical architecture of the fluoroquinolone core. ontosight.aiagriculturejournals.cz Systematic structure-activity relationship studies have identified several key structural motifs that are essential for its antimicrobial efficacy. agriculturejournals.cznih.gov

The 4-quinolone nucleus is the foundational scaffold. agriculturejournals.cz Specific substitutions at various positions on this ring system dramatically enhance the molecule's antibacterial properties compared to earlier quinolones like nalidixic acid. nih.govmdpi.com

Table 3: Structure-Activity Relationships of the Fluoroquinolone Core

Structural Feature Position Contribution to Efficacy
Carboxylic Acid Group 3 Required for binding to DNA gyrase and overall antimicrobial activity. agriculturejournals.cz
Keto Group 4 Essential for antimicrobial activity. agriculturejournals.cz
Fluorine Atom 6 Markedly increases potency against gram-negative bacteria and broadens the activity spectrum. fengchengroup.comnih.govagriculturejournals.cz
Piperazine (B1678402) Moiety 7 Confers activity against Pseudomonas aeruginosa and improves penetration into bacterial cells. fengchengroup.comnih.govnih.gov
Ethyl or Cyclopropyl Group 1 Influences overall potency and spectrum of activity. nih.gov

The fluorine atom at position 6 is a hallmark of the fluoroquinolone class, significantly enhancing gyrase inhibition and cell penetration. nih.govagriculturejournals.cz The piperazine ring at position 7 is crucial for the compound's broad-spectrum activity, particularly its effectiveness against problematic gram-negative pathogens. fengchengroup.comnih.gov These specific structural modifications work in concert to create a highly potent inhibitor of bacterial DNA synthesis. mdpi.com

Iii. Advanced Pharmacokinetic Profiling and Modeling

Absorption Dynamics in Varied Biological Systems

The absorption of norfloxacin (B1679917) nicotinate (B505614) is a critical determinant of its systemic availability and therapeutic efficacy. The process is governed by a combination of passive diffusion and carrier-mediated transport, and can be significantly influenced by the physiological state of the organism.

Norfloxacin, the active moiety of norfloxacin nicotinate, is characterized as a compound with low permeability, which contributes to its variable oral bioavailability of 30-40% in humans. farmaciajournal.comwalshmedicalmedia.com The absorption process from the gastrointestinal tract is not solely dependent on passive diffusion but is also mediated by a series of uptake and efflux transporters. farmaciajournal.comnih.gov

Studies have identified several transporters involved in the intestinal permeability of norfloxacin. The uptake of the drug is facilitated by transporters such as the peptide transporter 1 (PEPT1), the plasma membrane monoamine transporter (PMAT), and organic cation transporters (OCT). nih.govresearchgate.net Conversely, the absorption of norfloxacin is limited by the action of efflux transporters, including Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs), which actively pump the drug back into the intestinal lumen. nih.govresearchgate.net

The expression of these transporters can vary along the gastrointestinal tract, leading to site-specific absorption. For norfloxacin, the passage across the intestinal epithelium follows a decreasing order of ileum > jejunum > duodenum > colon, which is likely attributable to the differential expression of the involved transporters in these segments. nih.govresearchgate.net

The physiological state of an animal can significantly alter the pharmacokinetics of norfloxacin nicotinate. Lactation and disease states such as mastitis have been shown to impact the drug's absorption and disposition.

In lactating ewes, the total body clearance of norfloxacin is significantly higher during nursing compared to the post-weaning period. researchgate.net This suggests that lactation acts as a clearance pathway for the drug. researchgate.net Milk concentrations of norfloxacin can be up to 40 times higher than corresponding serum concentrations, indicating extensive excretion into the milk. researchgate.net

Disease states, particularly those affecting the mammary gland like mastitis, also influence the pharmacokinetic profile of norfloxacin. In cows with subclinical and clinical mastitis, a trend of increasing clearance of norfloxacin was observed with the severity of the disease. farmaciajournal.com The volume of distribution at a steady state was significantly decreased in cows with postacute clinical mastitis compared to healthy cows. farmaciajournal.com Furthermore, the area under the concentration-time curve (AUC) for norfloxacin in milk was significantly lower in infected udder quarters compared to healthy quarters. farmaciajournal.com

These findings underscore the importance of considering the physiological and pathological condition of the animal when administering norfloxacin nicotinate, as these states can significantly alter its pharmacokinetic behavior.

Distribution Characteristics Across Biological Compartments

Following absorption, norfloxacin is widely distributed throughout the body. Its ability to penetrate various tissues and fluids is a key aspect of its therapeutic effectiveness. The distribution is characterized by its tissue accumulation patterns, protein binding dynamics, and the volume of distribution across different species.

Norfloxacin exhibits extensive tissue distribution, with concentrations in some tissues exceeding those in the plasma. nih.gov In pigs, following intramuscular administration of norfloxacin nicotinate, the highest concentrations of the drug were found in the urine, kidney, liver, and bile. nih.gov

Tissue-to-plasma concentration ratios were near to or greater than 1.0 for several tissues, including the kidney, liver, spleen, muscle, and lung, indicating good penetration into these compartments. nih.gov However, the drug was not detected in ocular fluid and showed limited penetration into the cerebrospinal fluid and brain tissue. nih.gov This distribution pattern suggests that norfloxacin can achieve therapeutic concentrations in key target tissues for treating systemic infections. nih.gov

Tissue/FluidTissue-to-Plasma Concentration Ratio (Pigs)
Kidney> 1.0
Liver> 1.0
Spleen> 1.0
Muscle> 1.0
Lung> 1.0
Cerebrospinal Fluid< 1.0
Brain Tissue< 1.0

The binding of norfloxacin to plasma proteins is generally low, which means a high fraction of the drug is unbound and pharmacologically active. In pigs, the binding of norfloxacin to plasma proteins is reported to be in the range of 23-29%. nih.gov In lactating cows, norfloxacin was found to be marginally bound to serum protein, with the binding being concentration-dependent. farmaciajournal.com At concentrations of 0.2, 1.0, and 8.4 mg/L, the serum protein binding was 19%, 13%, and 6%, respectively. farmaciajournal.com In contrast, binding to milk protein was higher, ranging from 46-51%, and was independent of the concentration. farmaciajournal.com This low level of plasma protein binding contributes to its wide distribution into tissues. nih.gov

SpeciesPlasma/Serum Protein Binding (%)Notes
Pigs23 - 29-
Cows (Lactating)19at 0.2 mg/L
13at 1.0 mg/L
6at 8.4 mg/L

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body tissues versus the plasma. A larger Vd indicates greater distribution into the tissues. The Vd of norfloxacin varies across different animal species.

Studies have reported the following steady-state volume of distribution (Vss) values for norfloxacin nicotinate:

Ewes: 1.2 - 1.4 L/kg researchgate.net

Pigs: 3.2 ± 0.1 L/kg nih.gov

Calves (unweaned): 1.7 - 1.8 L/kg nih.gov

Calves (weaned): 2.0 - 2.1 L/kg nih.gov

Cows (healthy): 3.1 ± 0.7 L/kg farmaciajournal.com

Cows (subclinical mastitis): 2.2 ± 0.6 L/kg farmaciajournal.com

Cows (postacute clinical mastitis): 1.3 ± 0.2 L/kg farmaciajournal.com

These values, generally being greater than 1 L/kg, confirm the extensive distribution of norfloxacin outside of the plasma compartment and into the tissues in these species. The differences observed between species and physiological states highlight the importance of species-specific pharmacokinetic data.

SpeciesPhysiological StateVolume of Distribution (Vss) (L/kg)
EwesNursing1.3 ± 0.1
1 day post-weaning1.2 ± 0.1
1 month post-weaning1.4 ± 0.2
PigsHealthy3.2 ± 0.1
CalvesUnweaned1.7 - 1.8
Weaned2.0 - 2.1
CowsHealthy3.1 ± 0.7
Subclinical Mastitis2.2 ± 0.6
Postacute Clinical Mastitis1.3 ± 0.2

Metabolic Pathways and Metabolite Characterization

Norfloxacin nicotinate, as a salt, is expected to dissociate into norfloxacin and nicotinic acid in vivo. The metabolic fate of the compound is therefore primarily concerned with the biotransformation of norfloxacin. The metabolism of norfloxacin is a complex process involving several pathways, leading to the formation of multiple metabolites. While the parent drug, norfloxacin, is antimicrobially active, its metabolites generally exhibit lesser potency. fda.govfda.gov

Key metabolic reactions identified for norfloxacin include modifications to its piperazine (B1678402) ring and other parts of the quinolone structure. These biotransformations occur through various processes:

Hydroxylation: The addition of a hydroxyl group to the molecule.

Oxidative Defluorination: The removal of the fluorine atom at the 6-position, replaced by a hydroxyl group.

Desethylation: The removal of the ethyl group from the piperazine ring.

N-acetylation: The addition of an acetyl group to the piperazine nitrogen. researchgate.net

In human studies, up to six different metabolites of norfloxacin have been recovered in urine, accounting for 5-8% of the administered dose within 24 hours. fda.govfda.gov One specific metabolite has been structurally identified as 7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acid. nih.gov Research in microbial systems has further elucidated potential metabolites, including 8-hydroxynorfloxacin, 6-defluoro-6-hydroxynorfloxacin, and desethylene norfloxacin. researchgate.net The primary sites of metabolism are the liver and kidneys. drugbank.com

Excretion Routes and Clearance Mechanisms

The elimination of norfloxacin nicotinate from the body occurs through multiple routes, principally involving renal and non-renal (including biliary) pathways. fda.govfda.govdrugbank.com The contribution of each pathway can vary between species.

In swine, studies on norfloxacin nicotinate have shown that after intravenous and subcutaneous administration, less than 20% and 25% of the dose, respectively, is excreted as the unchanged parent drug in the urine within the first 24 hours. nih.gov Fecal recovery of the unchanged drug in these animals was minimal, accounting for only 1.3% to 1.6% of the dose. nih.gov In donkeys, approximately 40% of an intravenously administered dose of norfloxacin nicotinate was recovered in the urine as the parent drug. nih.govcabidigitallibrary.org For the parent compound norfloxacin, fecal recovery can account for a significant portion of the dose, around 30%, which points to the importance of biliary excretion. fda.govfda.gov

Biliary excretion is a significant non-renal route for the elimination of norfloxacin. fda.govfda.govdrugbank.com This process involves the active transport of the drug and its metabolites from the liver into the bile, which is then released into the intestine. msdmanuals.com Physicochemical properties of norfloxacin, such as its molecular weight of over 300 g/mol and the presence of both polar and lipophilic groups, favor its excretion via the biliary system. msdmanuals.com Conjugation of the drug, particularly with glucuronic acid, can further facilitate this process. msdmanuals.com Once in the intestine, the drug may be eliminated in the feces or be reabsorbed back into circulation (enterohepatic cycling), with the net excretion being the portion that is not reabsorbed. msdmanuals.com

Compartmental and Non-Compartmental Pharmacokinetic Modeling

The pharmacokinetic profile of norfloxacin nicotinate has been characterized using both compartmental and non-compartmental analytical methods. researchgate.net These modeling approaches provide a mathematical framework to describe the drug's absorption, distribution, metabolism, and excretion (ADME) processes. allucent.com

Compartmental analysis conceptualizes the body as a series of interconnected compartments, and the movement of the drug between them is described by rate constants. researchgate.net For norfloxacin nicotinate, plasma concentration data following intravenous administration in swine was found to be best described by a two-compartment open system model. nih.gov This suggests the drug distributes from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like other tissues) before being eliminated.

Non-compartmental analysis (NCA) does not assume a specific compartmental structure and calculates pharmacokinetic parameters directly from the observed concentration-time data. nih.govmathworks.com This method, often based on statistical moment theory, has been used to analyze the pharmacokinetics of norfloxacin in broiler chickens. researchgate.net

The selection of an appropriate pharmacokinetic model is a critical step in data analysis. The choice of the two-compartment model for norfloxacin nicotinate in swine was based on goodness-of-fit criteria, indicating that this model provided a better description of the experimental data compared to simpler models. nih.gov

Model validation is essential to ensure that the chosen model is a reliable representation of the drug's behavior. auckland.ac.nz This process involves evaluating the model's predictability and robustness. While specific validation details for norfloxacin nicotinate models are not extensively reported, standard validation techniques include:

Analysis of Residuals: Examining the differences between observed and model-predicted concentrations to check for systematic deviations.

Visual Predictive Checks (VPC): Simulating data using the model and comparing the distribution of simulated data with the observed data to assess predictive performance. auckland.ac.nz

Bootstrap Analysis: A resampling technique used to evaluate the stability and precision of the estimated pharmacokinetic parameters. auckland.ac.nz

Pharmacokinetic modeling allows for the determination of key parameters that predict the drug's behavior, such as half-life, volume of distribution, and clearance. nih.gov The half-life (t½) is a measure of the time it takes for the drug concentration in the body to decrease by half.

Studies with norfloxacin nicotinate have yielded specific pharmacokinetic parameters in various animal species. In swine, a rapid distribution half-life (t½α) of 4.2 minutes and an elimination half-life (t½β) of 2.1 hours were determined after intravenous dosing. nih.gov Following intramuscular or subcutaneous administration in swine, the mean elimination half-life was 4.45 hours. nih.gov In donkeys, the intravenous elimination half-life was found to be approximately 209 minutes (3.48 hours). nih.govcabidigitallibrary.org

For the parent compound norfloxacin in humans, the effective half-life is typically 3-4 hours in individuals with normal renal function. fda.gov However, this can be significantly prolonged in patients with renal impairment, increasing to 6.5 hours or more in those with creatinine (B1669602) clearance rates below 30 mL/min/1.73 m². fda.govfda.gov This highlights the critical role of renal function in the drug's clearance. nih.gov

A summary of key pharmacokinetic parameters for norfloxacin nicotinate from research findings is presented below.

ParameterSpeciesValueRoute of AdministrationSource
Distribution Half-Life (t½α)Swine4.2 minutesIntravenous (IV) nih.gov
Elimination Half-Life (t½β)Swine2.1 hoursIntravenous (IV) nih.gov
Elimination Half-Life (t½β)Swine4.45 hoursIntramuscular (IM) / Subcutaneous (SC) nih.gov
Elimination Half-Life (t½β)Donkeys209 ± 36 minutesIntravenous (IV) nih.gov
Mean Residence Time (MRT)Swine2.9 ± 0.6 hoursIntravenous (IV) nih.gov
Volume of Distribution (Vss)Swine3.2 ± 0.1 L/kgIntravenous (IV) nih.gov
Volume of Distribution (Vd(area))Donkeys3.34 ± 0.58 L/kgIntravenous (IV) nih.gov
Total Body Clearance (ClB)Donkeys10.92 ± 1.23 mL/min/kgIntravenous (IV) nih.gov

Comparative Pharmacokinetics with Norfloxacin Base and Other Fluoroquinolones

The pharmacokinetic profile of norfloxacin is significantly influenced by its chemical form, with the nicotinate salt being developed to improve upon the properties of the norfloxacin base. Norfloxacin nicotinate (NFN) is an adduct of norfloxacin and nicotinic acid, a formulation that enhances water solubility nih.govresearchgate.net. This alteration is often associated with improved bioavailability researchgate.net.

Research in various animal models has provided data to compare the pharmacokinetic parameters of norfloxacin nicotinate with those reported for norfloxacin base. For instance, a study in turkeys orally administered norfloxacin nicotinate reported a maximum plasma concentration (Cmax) of 0.88 µg/mL reached at a Tmax of 0.7 hours shewaya.com. In swine, intramuscular or subcutaneous administration of norfloxacin nicotinate resulted in rapid absorption, with peak plasma concentrations achieved in less than 15 minutes and a bioavailability ranging from 51% to 64% nih.gov. The elimination half-life (t½β) after these parenteral routes was approximately 4.45 hours nih.gov. In unweaned and weaned calves, the bioavailability of norfloxacin nicotinate following intramuscular administration was found to be high, ranging from 73% to 106% nih.gov.

In comparison, studies on norfloxacin base in humans have shown an oral bioavailability of approximately 30-40% walshmedicalmedia.com. Following a 400 mg oral dose in healthy volunteers, the base form typically reaches a mean peak plasma concentration (Cmax) of about 1.5 µg/mL in approximately one hour walshmedicalmedia.com. The plasma half-life of norfloxacin base is generally reported to be between 3 and 4 hours walshmedicalmedia.comnih.gov.

The following table provides a comparative overview of key pharmacokinetic parameters for norfloxacin nicotinate and norfloxacin base across different species and administration routes.

Table 1: Comparative Pharmacokinetic Parameters of Norfloxacin Nicotinate vs. Norfloxacin Base

Compound Species Administration Route Cmax (µg/mL) Tmax (hours) Half-life (t½) (hours) Bioavailability (%) Source
Norfloxacin Nicotinate Swine Intramuscular/Subcutaneous - <0.25 ~4.45 51-64 nih.gov
Norfloxacin Nicotinate Calves Intramuscular - - - 73-106 nih.gov
Norfloxacin Nicotinate Turkeys Oral 0.88 0.7 - - shewaya.com
Norfloxacin Base Humans Oral ~1.5 ~1.0 ~3-4 30-40 walshmedicalmedia.com

When compared to other fluoroquinolones, norfloxacin exhibits distinct pharmacokinetic characteristics. Its oral absorption is incomplete, which contrasts sharply with agents like ofloxacin, pefloxacin (B1679150), and fleroxacin (B1672770), which demonstrate almost 100% bioavailability nih.gov. Ciprofloxacin (B1669076) and enoxacin (B1671340) also have incomplete absorption nih.gov.

Norfloxacin and ciprofloxacin possess the shortest half-lives within the class, typically around 3 to 4 hours nih.govresearchgate.net. This is significantly shorter than the half-lives of other fluoroquinolones such as levofloxacin (B1675101) (~8 hours), fleroxacin (10-12 hours), pefloxacin (10-12 hours), and moxifloxacin (B1663623) (~15 hours) nih.govresearchgate.net. These differences in elimination rates are a key distinguishing feature among the various agents in this class nih.gov.

The systemic exposure, as measured by the area under the curve (AUC), also shows marked differences. For example, a 400 mg oral dose of norfloxacin results in an AUC of approximately 5.5 µg/ml·h, whereas the same dose of fleroxacin yields a much higher AUC of 78 µg/ml·h, reflecting its superior bioavailability and longer half-life nih.gov. Protein binding for most fluoroquinolones, including norfloxacin, is generally low (≤30%) nih.gov.

The following table summarizes key pharmacokinetic differences between norfloxacin and other commonly used fluoroquinolones.

Table 2: Comparative Pharmacokinetic Properties of Norfloxacin and Other Fluoroquinolones

Fluoroquinolone Oral Bioavailability (%) Elimination Half-life (t½) (hours) Protein Binding (%) Primary Elimination Source
Norfloxacin 30-40 ~3-4 ≤30 Renal walshmedicalmedia.comnih.gov
Ciprofloxacin 50-85 ~3-4 ≤30 Renal nih.govresearchgate.net
Ofloxacin ~100 5-7 ≤30 Renal nih.gov
Levofloxacin ~99 ~8 - Renal researchgate.net
Fleroxacin ~100 10-12 ≤30 Renal nih.gov
Pefloxacin ~100 10-12 ≤30 Hepatic nih.gov

Iv. Pharmacodynamic Relationships and Predictive Modeling

Correlation Between Norfloxacin (B1679917) Nicotinate (B505614) Concentration and Antimicrobial Efficacy

The relationship between the concentration of norfloxacin nicotinate and its ability to inhibit or kill bacteria is a cornerstone of its pharmacodynamic profile. Research indicates that like other fluoroquinolones, norfloxacin nicotinate exhibits concentration-dependent killing. huveta.hu This means that higher concentrations of the drug lead to a more rapid and extensive reduction in bacterial populations.

In vitro studies have demonstrated that the antimicrobial efficacy of norfloxacin is directly related to its concentration. For a wide range of bacterial swine isolates, the minimal inhibitory concentrations (MICs) of norfloxacin nicotinate ranged from 0.03 µg/mL to 12.5 µg/mL, showcasing its variable potency against different pathogens. nih.gov For instance, it is highly active against Salmonella cholerasuis and Actinobacillus pleuropneumoniae with an MIC of 0.03 µg/mL, while Streptococcus porcinus is significantly less susceptible, requiring a concentration of 12.5 µg/mL for inhibition. nih.gov

Furthermore, research in rainbow trout has shown that norfloxacin nicotinate can have varying effects on immune cells depending on the concentration. At a concentration of 5 µg/ml, it stimulated respiratory burst activity, a key function of phagocytic cells in fighting infection. researchgate.nettermedia.pl However, at higher concentrations (30-60 µg/ml), it showed a suppressive effect on the proliferation of B cells, a type of lymphocyte. termedia.pl This highlights the complex, concentration-dependent nature of norfloxacin nicotinate's biological effects, extending beyond direct antimicrobial action to interactions with the host's immune system.

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter Integration in Research

The integration of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) parameters is a powerful tool in predicting the clinical success of antibiotics. For fluoroquinolones like norfloxacin, the key PK/PD indices that predict efficacy are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). huveta.hukoreamed.org

Research has emphasized the importance of these PK/PD relationships for optimizing dosing regimens. nih.govekb.eg The goal is to achieve and maintain drug concentrations that exceed the MIC of the target pathogen for a sufficient duration. huveta.hu Studies have suggested that for fluoroquinolones, an AUC/MIC ratio of over 125 is often targeted to prevent the development of resistant bacterial subpopulations. koreamed.orgresearchgate.net

In studies involving pigs, the pharmacokinetic data of norfloxacin nicotinate was used to model dosage schedules that would maintain therapeutic tissue concentrations against common bacterial and mycoplasmal infections. nih.gov Similarly, in rabbits, PK/PD modeling of norfloxacin helped in determining effective dosage regimens against common bacterial pathogens. veterinaryworld.org This integration allows researchers to move beyond simple MIC values and predict the in vivo performance of the drug, taking into account its absorption, distribution, metabolism, and excretion.

Minimum Inhibitory Concentration (MIC) and Bactericidal Activity Assessment in Research Models

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium. For norfloxacin nicotinate, MICs have been determined against a variety of pathogens in different animal species.

In a study on microbial isolates from swine, norfloxacin nicotinate demonstrated a broad range of in vitro activity. The MIC for Mycoplasma hyopneumoniae, a significant cause of pneumonia in pigs, was less than 1.0 µg/mL, while for Mycoplasma hyosynoviae, it was 3.12 µg/mL. nih.gov The MIC values for field isolates were generally consistent with those for reference ATCC strains. nih.gov

Beyond simply inhibiting growth, the bactericidal (killing) activity of norfloxacin is a critical aspect of its efficacy. Research has shown that the minimum bactericidal concentrations (MBCs) of norfloxacin are often only slightly higher than its MICs, indicating a potent bactericidal effect. nih.gov This activity is not significantly affected by the size of the bacterial inoculum, a favorable characteristic compared to some other antibiotics. nih.gov The mechanism of this bactericidal action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. smolecule.com

Table 1: Minimum Inhibitory Concentrations (MICs) of Norfloxacin Nicotinate against Swine Pathogens

Bacterial Species ATCC Strain MIC (µg/mL)
Salmonella cholerasuis 0.03
Actinobacillus pleuropneumoniae 0.03
Mycoplasma hyopneumoniae < 1.0
Mycoplasma hyosynoviae 3.12
Streptococcus porcinus 12.5

Data sourced from a study on microbial swine isolates. nih.gov

Post-Antibiotic Effects (PAE) in Research Contexts

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth even after the antibiotic concentration has fallen below the MIC. This pharmacodynamic parameter is significant as it can influence dosing intervals.

For norfloxacin, in vitro and in vivo studies have demonstrated the presence of a PAE against various bacteria, including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The duration of this effect in vitro was found to be between 1.1 and 3.8 hours, and in vivo, it was slightly longer, ranging from 1.4 to 4.3 hours. nih.gov

Research has indicated that the PAE of fluoroquinolones can last for 4-8 hours and is associated with a decreased adherence of bacteria to cells. huveta.hu The induction of a PAE requires that the antibiotic concentration exceeds the MIC of the pathogen for at least a short period. nih.gov The existence of a significant PAE for norfloxacin suggests that intermittent dosing schedules may still maintain efficacy, as bacterial regrowth is suppressed between doses. nih.gov This effect is an important consideration in the development of optimized therapeutic strategies.

V. Mechanisms of Bacterial Resistance to Norfloxacin Nicotinate

Target Enzyme Mutations (DNA Gyrase and Topoisomerase IV)

The primary mode of action for norfloxacin (B1679917) involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. patsnap.compatsnap.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. patsnap.com Resistance can emerge through specific point mutations in the genes that encode these enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. mdpi.com These mutations typically occur in a specific, localized domain of the genes known as the Quinolone Resistance-Determining Region (QRDR). The resulting amino acid substitutions in the enzyme structure reduce the binding affinity of norfloxacin to the enzyme-DNA complex, thereby diminishing its inhibitory effect. nih.gov

In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of norfloxacin, and a single mutation in the gyrA gene can be sufficient to confer resistance. nih.gov For instance, mutations leading to substitutions at serine-83 and aspartate-87 in the GyrA protein are commonly associated with reduced susceptibility. nih.gov In contrast, for many Gram-positive bacteria, topoisomerase IV is the preferential target. mdpi.comresearchgate.net However, high-level resistance often requires mutations in the genes for both target enzymes. nih.gov

Mutations in the QRDRs of gyrA and parC are chromosomal in nature, meaning they are stable genetic changes passed down to subsequent generations of bacteria through vertical gene transfer. nih.gov The development of high-level resistance is often a stepwise process. nih.govnih.gov An initial mutation in the primary target enzyme gene may confer a low level of resistance. This allows the bacteria to survive in the presence of low concentrations of the antibiotic, providing an opportunity for a second mutation to occur in the gene of the secondary target enzyme, leading to a higher level of resistance. mdpi.com This process of sequential mutation accumulation highlights the evolutionary pathway bacteria can take to develop significant resistance to norfloxacin and other fluoroquinolones. nih.govnih.gov

Table 1: Common Chromosomal Mutations Conferring Norfloxacin Resistance

Bacterial SpeciesTarget GeneCommon Amino Acid SubstitutionConsequence
Escherichia coligyrASer83 → Leu/TrpReduced norfloxacin binding to DNA gyrase nih.gov
Escherichia coligyrAAsp87 → Asn/Gly/TyrAltered enzyme-DNA complex stability
Staphylococcus aureusparC (grlA)Ser80 → Phe/TyrReduced norfloxacin binding to topoisomerase IV researchgate.net
Staphylococcus aureusparC (grlA)Glu84 → LysAltered enzyme-DNA complex stability researchgate.net

Efflux Pump Overexpression and Associated Mechanisms

A second major mechanism of resistance involves reducing the intracellular concentration of norfloxacin through the overexpression of efflux pumps. frontiersin.org These are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.com By efficiently pumping norfloxacin out, these systems prevent the drug from reaching its cytoplasmic targets, DNA gyrase and topoisomerase IV, in sufficient concentrations to be effective. nih.gov

Several families of efflux pumps contribute to fluoroquinolone resistance. In Staphylococcus aureus, overexpression of chromosomally encoded pumps such as NorA, NorB, and NorC is a known mechanism of resistance. nih.govjidc.org The expression of these pumps can be increased due to mutations in their regulatory genes, such as mgrA. nih.gov In Gram-negative bacteria, resistance-nodulation-division (RND) family pumps are particularly important. Overexpression of these pumps can result from mutations in local repressor genes or global regulatory elements. nih.gov This mechanism often contributes to low- to intermediate-level resistance but can act synergistically with target-site mutations to produce high-level resistance. mdpi.com Furthermore, efflux pump overexpression is a common cause of multidrug resistance (MDR), as these pumps can often extrude a broad range of structurally dissimilar compounds. jidc.org

Plasmid-Mediated Resistance Mechanisms

Unlike chromosomal mutations, which are passed on vertically, resistance genes can also be acquired horizontally on mobile genetic elements such as plasmids. wikipedia.org This process, known as plasmid-mediated quinolone resistance (PMQR), allows for the rapid dissemination of resistance, even between different bacterial species. nih.gov PMQR mechanisms typically confer a low level of resistance that may not be clinically significant on its own. However, their presence can facilitate the selection of higher-level resistance mechanisms, such as chromosomal mutations. nih.govfrontiersin.org

There are three primary types of PMQR mechanisms:

Target Protection: This involves Qnr proteins (e.g., QnrA, QnrB, QnrS), which belong to the pentapeptide repeat family. These proteins bind to DNA gyrase and topoisomerase IV, protecting them from the inhibitory action of norfloxacin and other quinolones. nih.govfrontiersin.org

Enzymatic Modification: The AAC(6')-Ib-cr enzyme is a variant of an aminoglycoside acetyltransferase that has evolved the ability to modify certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin. wikipedia.orgfrontiersin.org It acetylates the piperazinyl amino group of the antibiotic, which reduces its ability to inhibit the target enzymes. frontiersin.orgfrontiersin.org

Plasmid-Encoded Efflux Pumps: Plasmids can carry genes for their own efflux pumps, such as QepA and OqxAB. nih.govfrontiersin.org These pumps function similarly to their chromosomal counterparts, actively extruding fluoroquinolones from the cell to reduce their intracellular concentration. nih.gov

Cross-Resistance Patterns within the Fluoroquinolone Class and Other Antibiotic Classes

The mechanisms that confer resistance to norfloxacin often lead to reduced susceptibility to other fluoroquinolones. This is because drugs within this class share a similar core structure and mechanism of action. scispace.com Therefore, a mutation in gyrA or the overexpression of an efflux pump that reduces norfloxacin susceptibility will typically have a similar effect on ciprofloxacin, ofloxacin, and levofloxacin (B1675101). scispace.com

Furthermore, cross-resistance can extend to entirely different classes of antibiotics. nih.gov This is particularly true for resistance mediated by efflux pumps and decreased outer membrane permeability. For example, the nfxB mutation in E. coli, which is associated with changes in outer membrane proteins, also confers resistance to tetracycline, chloramphenicol, and cefoxitin (B1668866). nih.govnih.gov Similarly, the activation of global regulatory systems, like the mar (multiple antibiotic resistance) operon in E. coli, can lead to the overexpression of efflux pumps and decreased porin expression, resulting in broad cross-resistance to quinolones, tetracyclines, and β-lactams. mdpi.comnih.gov

Table 2: Examples of Norfloxacin-Associated Cross-Resistance

Resistance MechanismAssociated Genes/SystemsCross-Resistance Observed
Target Enzyme MutationgyrA, parCOther fluoroquinolones (e.g., ciprofloxacin, ofloxacin) scispace.com
Efflux Pump OverexpressionnorA, norB, norC, AcrAB-TolCOther fluoroquinolones, structurally unrelated compounds
Outer Membrane Protein AlterationnfxB (affects OmpF)Tetracycline, chloramphenicol, cefoxitin nih.govnih.gov
Global Regulator Activationmar operonTetracyclines, quinolones, β-lactams mdpi.com

Research on Strategies to Mitigate Resistance Development

The growing challenge of norfloxacin resistance has spurred research into new strategies to overcome or bypass these mechanisms. A primary focus of this research is the development of adjuvants that can be co-administered with fluoroquinolones to restore their activity against resistant strains.

One of the most promising approaches is the development of efflux pump inhibitors (EPIs). nih.gov These molecules are designed to block the activity of bacterial efflux pumps, thereby increasing the intracellular concentration of the antibiotic. mdpi.com By inhibiting pumps like NorA, EPIs such as reserpine (B192253) (a plant alkaloid) have been shown in laboratory settings to resensitize resistant bacteria to fluoroquinolones. nih.govmdpi.com The goal is to develop potent and non-toxic EPIs for clinical use in combination therapy. nih.govnih.gov

Other potential strategies include:

Targeting Plasmid Transfer: Developing compounds that inhibit bacterial conjugation could help prevent the spread of PMQR genes. mdpi.com

Combination Therapy: Using norfloxacin in combination with other antibiotics that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging. nih.gov

Developing Novel Fluoroquinolones: Ongoing research aims to design new fluoroquinolone molecules that can evade existing resistance mechanisms, for example, by having a higher affinity for the mutated target enzymes or by being poor substrates for efflux pumps.

These research avenues are critical for extending the therapeutic lifespan of norfloxacin nicotinate (B505614) and other valuable fluoroquinolone antibiotics.

Vi. Immunological Interactions and Modulatory Effects

In Vitro Studies on Immune Cell Function

Laboratory studies using isolated immune cells have provided crucial insights into the direct effects of Norfloxacin (B1679917) nicotinate (B505614) on cellular functions, including the proliferation of lymphocytes and the metabolic activity of phagocytes.

The influence of Norfloxacin nicotinate on the proliferative capacity of T and B lymphocytes has been assessed using leukocytes isolated from the head kidney of rainbow trout (Oncorhynchus mykiss). termedia.pltermedia.pl These studies reveal a dose-dependent and cell-specific effect.

A suppressive effect of the drug was noted on the proliferation of B cells when exposed to higher concentrations, specifically in the range of 30-60 μg/ml. termedia.pltermedia.pl In contrast, T cells demonstrated less sensitivity to the compound. termedia.pltermedia.pl A statistically significant decrease in T cell proliferation was observed only at the highest tested concentration of 60 μg/ml. termedia.pltermedia.pl It is generally understood that high concentrations of fluoroquinolones (≥20 μg/ml) can inhibit the uptake of ³H-thymidine by lymphocytes and may block the transition of human lymphocytes from the Go/G1 to the S phase of the cell cycle. termedia.pl

Norfloxacin Nicotinate Concentration (μg/ml)Effect on B Lymphocyte ProliferationEffect on T Lymphocyte ProliferationSource
1 - 20No significant effect observedNo significant effect observed termedia.pl
30 - 60Suppressive effect observedNo significant effect (except at 60 µg/ml) termedia.pl
60Suppressive effect observedStatistically significant decrease observed termedia.pltermedia.pl

The respiratory burst is a critical function of phagocytic cells, such as neutrophils and macrophages, involving the rapid release of reactive oxygen species (ROS) to destroy ingested pathogens. wikipedia.org In vitro studies on leukocytes from rainbow trout indicate that Norfloxacin nicotinate can modulate this activity.

Specifically, Norfloxacin nicotinate was found to stimulate the respiratory burst activity of phagocytic cells at a concentration of 5 μg/ml. termedia.pltermedia.pl Other tested concentrations (1, 10, 20, 30, 40, 60 μg/ml) did not produce a significant effect on this parameter. termedia.pl This stimulatory effect is consistent with findings for norfloxacin in human cells, where it was shown to increase the phagocytic and killing ability of polymorphonuclear cells. termedia.pltermedia.pl The mechanism may involve the enhanced production of superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂) through the activation of NADPH oxidase, a key enzyme in the respiratory burst process. nih.govresearchgate.net

Norfloxacin Nicotinate Concentration (μg/ml)Effect on Respiratory Burst ActivitySource
1No significant effect termedia.pl
5Stimulation observed termedia.pltermedia.pltermedia.pl
10 - 60No significant effect termedia.pl

Research on norfloxacin has demonstrated its capacity to modulate the expression of key cytokines involved in the immune response. Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a central role in limiting host immune responses to pathogens, thereby preventing tissue damage. nih.govresearchgate.net

Studies in cirrhotic mice have shown that norfloxacin can stimulate the production of IL-10. nih.gov This effect is linked to the drug's ability to modulate the inflammatory environment and gut barrier permeability. nih.gov Furthermore, norfloxacin has been observed to down-regulate the expression of pro-inflammatory cytokines. In patients with cirrhosis, treatment with norfloxacin led to a decrease in Tumor Necrosis Factor-alpha (TNF-α) concentrations, an effect potentially related to the inhibition of the NF-κB signaling pathway. researchgate.net This modulation of the cytokine profile, shifting the balance from a pro-inflammatory to an anti-inflammatory state, is a significant aspect of the compound's immunomodulatory properties. nih.govresearchgate.net

In Vivo Immunotoxicity and Immunomodulation in Animal Models

Studies in animal models provide a more integrated understanding of how Norfloxacin nicotinate and its parent compound, norfloxacin, affect the immune system within a whole organism. These investigations have explored effects on the innate immune response and the interplay between gut microbiota and host immunity.

The innate immune system provides the first line of defense against pathogens. nih.gov Norfloxacin has demonstrated immunomodulatory effects on this system in animal models of cirrhosis. nih.gov In these studies, norfloxacin treatment was associated with an increase in the percentage of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing excessive inflammation. nih.gov This increase in Tregs correlated positively with serum levels of both norfloxacin and the anti-inflammatory cytokine IL-10. nih.gov

Additionally, norfloxacin was shown to affect dendritic cells, which are key antigen-presenting cells that link innate and adaptive immunity. Dendritic cells from subjects receiving norfloxacin showed decreased expression of the co-stimulatory molecules CD80 and CD86. nih.gov The downregulation of these molecules can lead to a more tolerogenic immune response, further contributing to the control of inflammation. nih.gov

The gut microbiota is increasingly recognized as a critical regulator of host immunity. mdpi.com Interventions that alter the composition of the gut flora can have profound effects on systemic immune responses. In an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics multiple sclerosis, norfloxacin treatment was shown to induce significant changes in the gut microbiota. nih.govnih.gov

ParameterEffect of Norfloxacin Treatment in EAE MiceSource
Gut Microbiota Abundance & DiversityDecreased nih.govnih.gov
Firmicutes/Bacteroidetes RatioDecreased nih.gov
Genus AkkermansiaIncreased nih.gov
Genus AllobaculumIncreased nih.gov
Th17 Cell ResponseReduced nih.govnih.gov
Treg Cell ResponseIncreased nih.govnih.gov

Antioxidant Enzyme Activity and mRNA Regulation in an Immune Context

Norfloxacin nicotinate has been shown to exert influence over the antioxidant defense systems within the context of the innate immune response, particularly in aquatic species. Research indicates that this compound can modulate both the activity of antioxidant enzymes and the expression of genes responsible for their production.

Studies in zebrafish larvae have demonstrated that exposure to Norfloxacin nicotinate at concentrations of 5 and 25 mg/L leads to a significant induction of antioxidant enzyme activities. medchemexpress.com Concurrently, the compound upregulates the mRNA levels of genes associated with these antioxidant enzymes. medchemexpress.com This dual effect on both enzyme function and gene expression suggests a comprehensive activation of the antioxidant defense mechanism in response to the compound. The same research also noted a stimulation of genes related to the innate immune system, indicating a broader immunomodulatory role. medchemexpress.com

Further evidence of Norfloxacin nicotinate's interaction with oxidative processes in immune cells comes from in vitro studies on leukocytes from rainbow trout. In these studies, Norfloxacin nicotinate was observed to stimulate the respiratory burst activity in phagocytic cells at a concentration of 5 µg/ml. termedia.pl The respiratory burst is a critical component of the innate immune response, involving the rapid production of reactive oxygen species (ROS) to eliminate pathogens. An increase in this activity inherently necessitates a corresponding regulatory mechanism to protect the immune cells themselves from oxidative damage. This is managed by a suite of antioxidant enzymes.

The primary antioxidant enzymes involved in mitigating oxidative stress from processes like the respiratory burst include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). While the study in rainbow trout did not directly measure the activity or mRNA levels of these specific enzymes, the stimulation of ROS production implies a consequential impact on these antioxidant pathways. termedia.pl

The findings in zebrafish larvae provide direct evidence for the upregulation of these systems by Norfloxacin nicotinate. medchemexpress.com The data from these studies are summarized in the tables below, illustrating the observed effects of Norfloxacin nicotinate on immune-related functions.

Table 1: Effect of Norfloxacin Nicotinate on Immune Cell Activity in Rainbow Trout

Concentration Observed Effect on Phagocytic Cells
5 µg/ml Stimulation of respiratory burst activity
Other concentrations (1, 10, 20, 30, 40, 60 µg/ml) No influence on metabolic activity

Data sourced from in vitro studies on leukocytes from rainbow trout head kidneys. termedia.pl

Table 2: Effects of Norfloxacin Nicotinate on Antioxidant Systems in Zebrafish Larvae

Concentration Effect on Antioxidant Enzyme Activity Effect on mRNA Levels of Antioxidant Enzyme Genes Effect on Innate Immune System Genes
5 mg/L Significant induction Significant induction Significant induction
25 mg/L Significant induction Significant induction Significant induction

Data reflects significant effects observed in zebrafish larvae. medchemexpress.com

Vii. Toxicological Assessment and Ecotoxicological Implications

In Vivo Toxicity Studies in Aquatic Organisms

Research has increasingly focused on the ecotoxicology of norfloxacin (B1679917) nicotinate (B505614) in aquatic environments, with various studies highlighting its adverse effects on the developmental, physiological, and immunological functions of aquatic species.

Studies utilizing zebrafish (Danio rerio), a model organism for developmental toxicology, have demonstrated that norfloxacin nicotinate can induce significant developmental abnormalities. Exposure during the embryonic stage leads to a concentration-dependent decrease in hatching rates and body length. Furthermore, increased rates of mortality and physical malformations are observed, particularly at higher concentrations (5 mg/L and 25 mg/L). These findings suggest that the presence of norfloxacin nicotinate in aquatic ecosystems could pose a considerable risk to the early life stages of fish.

Table 1: Developmental Effects of Norfloxacin Nicotinate on Zebrafish Embryos

EndpointObservationConcentration Dependence
Hatching Rate DecreasedYes
Body Length DecreasedYes
Mortality Rate IncreasedYes
Malformation Rate IncreasedYes

Norfloxacin nicotinate has been shown to induce oxidative stress in aquatic organisms by disrupting the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system.

In zebrafish larvae, exposure to norfloxacin nicotinate leads to increased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular damage. Concurrently, the activities of primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), are significantly elevated. This upregulation is a compensatory response to combat the increased ROS production. Studies on norfloxacin (the parent compound) also report significant increases in GPX, glutathione S-transferase (GST), and CAT activities in zebrafish, further supporting the evidence that this class of compounds triggers oxidative stress in fish.

Table 2: Oxidative Stress Biomarkers in Zebrafish Larvae Exposed to Norfloxacin Nicotinate

BiomarkerEnzyme/ProductEffect
Lipid Peroxidation Malondialdehyde (MDA)Increased
Antioxidant Enzyme Superoxide Dismutase (SOD)Activity Increased
Antioxidant Enzyme Catalase (CAT)Activity Increased
Antioxidant Enzyme Glutathione Peroxidase (GPX)Activity Increased

The integrity of vital organs in aquatic species can be compromised by exposure to fluoroquinolones. Histopathological studies reveal that norfloxacin can cause significant damage to fish tissues.

In common carp (B13450389) (Cyprinus carpio), norfloxacin has been found to have a strong affinity for cartilage, leading to detectable lesions in the gill arch cartilages, including cell necrosis and vacuolation, at concentrations of 150 mg/L. Long-term exposure to environmental concentrations of norfloxacin has also been shown to induce hepatotoxicity in carp, characterized by hepatocellular and nuclear enlargement. These findings indicate that norfloxacin and its derivatives can impair the structural integrity and function of critical organs like gills and the liver, which are essential for respiration and detoxification.

Norfloxacin nicotinate can modulate the immune system of aquatic organisms. In vitro studies on rainbow trout (Oncorhynchus mykiss) have shown that norfloxacin nicotinate has dose-dependent effects on immune cells. It can suppress the proliferative activity of B lymphocytes at higher concentrations, indicating potential negative effects on B cell-mediated immunity. In contrast, T lymphocytes appear less sensitive. Interestingly, lower concentrations (5 µg/ml) of norfloxacin nicotinate may stimulate the respiratory burst activity of phagocytic cells, a key component of the innate immune response.

In zebrafish larvae, exposure to high concentrations of norfloxacin nicotinate (5 and/or 25 mg/L) significantly up-regulated the expression of genes related to the innate immune system. This includes genes for tumor necrosis factor α (TNFα), interferon (IFN), various interleukins (IL-1β, IL-8), chemokines, lysozyme, and complement factors, indicating a disturbance of the innate immune system.

Exposure to norfloxacin nicotinate has been directly linked to increased mortality and inhibition of growth in the early life stages of fish. As noted in developmental toxicity studies, exposure of zebrafish embryos to norfloxacin nicotinate results in a concentration-dependent increase in mortality rates and a decrease in body length by 96 hours post-fertilization. While some studies on the parent compound norfloxacin found no significant effect on the growth rate of juvenile zebrafish, the evidence for the nicotinate salt points towards clear adverse effects on growth and survival during early development.

Toxicity to Higher Plants and Microorganisms in Environmental Research

The ecotoxicological impact of norfloxacin extends beyond aquatic fauna to plants and microbial communities, which are fundamental to ecosystem health.

Chronic exposure of the aquatic plant giant duckweed (Spirodela polyrrhiza) to environmentally relevant concentrations of norfloxacin (0.1 to 1000 µg L⁻¹) results in clear phytotoxic effects. These include visible chlorosis, a concentration-dependent decline in growth, and reduced photosynthetic pigment content. The compound also inhibits photosystem II, a critical component of the photosynthetic apparatus.

Research on Combined Toxicities with Other Pollutants (e.g., Metals)

The environmental presence of norfloxacin nicotinate rarely occurs in isolation. It often coexists with other pollutants, such as heavy metals and microplastics, leading to combined toxic effects that can differ significantly from the toxicity of the individual substances.

Studies have shown that the interactions between norfloxacin and other pollutants can be synergistic, where the combined toxicity is greater than the sum of their individual effects. For instance, the presence of metal cations such as Cu²⁺ and Ni²⁺ can influence the degradation and toxicity of norfloxacin in aquatic environments nih.gov. Research investigating the co-exposure of norfloxacin (NOR) and nanoplastics (NPs) in primary murine hepatocytes revealed a significant amplification of toxic effects. This co-exposure led to a 59.0% reduction in cell viability, a more substantial decrease than that caused by norfloxacin alone (43.2%) nih.gov. The nanoplastics were found to act as carriers, promoting the bioaccumulation of norfloxacin and thereby intensifying the oxidative imbalance within the cells nih.gov.

A comprehensive understanding of these mixture interactions is essential for accurate ecological risk assessment, as overlooking them could lead to an underestimation of the true environmental impact nih.gov. Heavy metals, which are common co-contaminants in aquatic ecosystems, are known to cause a range of adverse effects in aquatic organisms, including organ damage and impaired growth and reproduction researchgate.netjelsciences.comactascientific.com. The combined presence of these metals with antibiotics like norfloxacin can exacerbate these toxic outcomes.

Table 1: Research Findings on the Combined Toxicity of Norfloxacin with Other Pollutants
Co-PollutantOrganism/System StudiedObserved EffectKey Finding
Nanoplastics (NPs)Primary Murine HepatocytesAmplified Cytotoxicity and Oxidative StressNPs act as carriers, increasing NOR bioaccumulation and leading to a 59.0% reduction in cell viability compared to 43.2% with NOR alone nih.gov.
Metal Cations (Cu²⁺, Ni²⁺)Aquatic Environment (Lemna minor)Altered Degradation and ToxicityDissolved cations influence the course and selectivity of norfloxacin ozonation, which in turn affects the toxicity of the resulting mixtures nih.govmdpi.com.

Mechanistic Investigations of Toxicity Pathways

The toxicity of norfloxacin is underpinned by several molecular mechanisms that disrupt essential cellular processes. Key pathways include the generation of reactive oxygen species, induction of DNA damage, and interference with the extracellular matrix.

A primary mechanism of norfloxacin's toxicity involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) nih.gov. ROS are highly reactive molecules, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), that can cause widespread damage to cellular components nih.govmdpi.com.

Research has demonstrated that bactericidal antibiotics, including norfloxacin, stimulate the production of these damaging molecules nih.gov. This process is linked to the disruption of normal metabolic pathways, leading to an overstimulation of electrons via the tricarboxylic acid cycle and the release of iron, which activates Fenton chemistry to produce highly destructive hydroxyl radicals nih.govmdpi.com. Studies using Escherichia coli have shown that norfloxacin treatment activates stress responses associated with oxidative damage and that the presence of oxygen is required for this increase in ROS formation nih.gov. In combined toxicity studies, co-exposure to norfloxacin and nanoplastics amplified intracellular ROS generation by 60.1% compared to treatment with norfloxacin alone, leading to aggravated oxidative imbalance nih.gov.

Table 2: Key Findings in Norfloxacin-Induced ROS Generation
Study FocusModel Organism/SystemMechanismResult
Bactericidal MechanismEscherichia coliFenton reaction-catalyzed generation of hydroxyl radicals (OH•) nih.gov.Induction of a novel oxidative damage cell death pathway nih.gov.
Role of OxygenEscherichia coliAssessment of ROS production under aerobic vs. anaerobic conditions.Oxygen was required for the norfloxacin-induced increase in ROS formation .
Combined ToxicityPrimary Murine HepatocytesCo-exposure with nanoplastics.Amplified intracellular ROS generation by 60.1% compared to NOR alone nih.gov.

The primary antibacterial mechanism of norfloxacin is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV drugbank.compatsnap.commedchemexpress.com. These enzymes are critical for managing DNA topology during replication, transcription, and repair patsnap.compatsnap.com.

Norfloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands patsnap.com. This action traps the enzymes on the DNA, leading to the accumulation of double-stranded breaks in the bacterial chromosome patsnap.compatsnap.comnih.gov. These breaks block DNA replication and cell division, ultimately resulting in bacterial cell death patsnap.comnih.gov. Studies using plasmid DNA in E. coli have directly observed the formation of these cleavage complexes and subsequent DNA breaks in vivo following norfloxacin treatment nih.gov. While this is the intended mechanism against bacteria, the potential for DNA damage in non-target eukaryotic organisms is a significant toxicological concern nih.gov.

Table 3: Effects of Norfloxacin on DNA Integrity
Target EnzymeFunctionEffect of NorfloxacinConsequence
DNA Gyrase (Topoisomerase II)Introduces negative supercoils into DNA, relieving torsional strain during replication patsnap.compatsnap.com.Inhibition of the re-ligation step of the enzyme's catalytic cycle patsnap.com.Formation of double-stranded DNA breaks, halting of replication patsnap.comnih.gov.
Topoisomerase IVSeparates interlinked daughter chromosomes after replication patsnap.compatsnap.com.Inhibition of chromosome segregation patsnap.comnih.gov.Blocks bacterial cell division patsnap.comnih.gov.

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The degradation of the ECM is mediated by enzymes such as matrix metalloproteinases (MMPs). While direct studies on norfloxacin nicotinate's effect on the ECM are limited, research on related fluoroquinolone derivatives suggests a potential pathway for toxicity.

Studies on novel derivatives of norfloxacin have shown that these compounds can inhibit cancer cell migration mdpi.com. This inhibition is likely related to a reduction in the levels of metalloproteinases mdpi.com. MMPs are known to play a crucial role in cell migration and tissue remodeling by degrading components of the ECM nih.gov. Therefore, the inhibition of MMPs by norfloxacin-related compounds could interfere with normal physiological processes that depend on ECM integrity and turnover, representing a potential mechanism of toxicity in non-bacterial cells.

Viii. Novel Drug Delivery Systems for Norfloxacin Nicotinate

Polymeric Nanoparticle Formulations

Polymeric nanoparticles are a versatile platform for drug delivery, offering advantages such as biocompatibility and the ability to control drug release. termedia.pl

Poly(lactic acid) (PLA) is a biodegradable and biocompatible polymer that has been investigated for the controlled release of various drugs. nih.gov In the context of Norfloxacin (B1679917) delivery, PLA has been used in combination with other materials to form nanocomposites.

One study focused on the development of an extended-release formulation of Norfloxacin using PLA nanocomposites based on titanium dioxide (TiO2). nih.gov These nanocomposites were prepared by incorporating different amounts and shapes of TiO2 into the PLA matrix. nih.gov The morphology, particle size, and composition of these nanocomposites were characterized using various analytical techniques, including scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR). nih.gov The in vitro release of Norfloxacin from these PLA/TiO2 nanocomposites was studied in different pH media, and the results were fitted to various kinetic models to understand the release mechanism. nih.gov The study found that the nanocomposites could serve as effective vehicles for the sustained delivery of the drug. nih.gov

Research Findings on Norfloxacin-Loaded PLA/TiO2 Nanocomposites

Parameter Finding Source
Drug Release The nanocomposites provided an extended-release formulation for Norfloxacin. nih.gov
Antibacterial Efficacy NOR@ PLA/TiO2 nanocomposites showed better antibacterial efficacy than NOR encapsulated nanocomposites. nih.gov

| Cytotoxicity | The encapsulated formulation showed high cytotoxic efficacy against various cancer cell lines with moderate effect on normal cells. | nih.gov |

Lipid-polymer hybrid nanoparticles (LPHNs) combine the structural integrity of polymeric nanoparticles with the biomimetic properties of liposomes. nih.gov This hybrid system has been explored for the oral delivery of Norfloxacin to enhance its poor bioavailability. nih.govqu.edu.qa

In a notable study, Norfloxacin-loaded LPHNs were prepared and characterized. nih.gov The optimized formulation resulted in nanoparticles with a particle size of 121.27 nm, a polydispersity index (PDI) of 0.214, and a zeta potential of -32 mV. elsevierpure.com The encapsulation efficiency was significantly increased, ranging from 65% to 97%, with the addition of a helper lipid (oleic acid) and a polymer (ethyl cellulose). nih.gov In vitro studies demonstrated a sustained drug release profile, with 75% of the drug released within 12 hours. nih.gov

Physicochemical Properties of Optimized Norfloxacin-Loaded LPHNs

Property Value Source
Particle Size 121.27 nm elsevierpure.com
Polydispersity Index (PDI) 0.214 elsevierpure.com
Zeta Potential -32 mV elsevierpure.com
Encapsulation Efficiency 65% to 97% nih.gov

| In Vitro Drug Release (12h) | 75% | nih.gov |

Lipid-Based Delivery Systems

Lipid-based delivery systems are particularly advantageous for poorly water-soluble drugs like Norfloxacin, as they can enhance solubility and improve absorption. nih.gov

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. mdpi.com They offer advantages such as high stability and the potential for controlled release. mdpi.com

A study on Norfloxacin-loaded SLNs reported the preparation of these nanoparticles using a hot homogenization and ultrasonic technique. nih.gov The resulting SLNs had a mean diameter of 250 ± 5 nm, a polydispersity index of 0.256 ± 0.065, a zeta potential of -31.1 ± 1.85 mV, and a loading capacity of 9.63 ± 0.16%. nih.gov The stability of the SLN suspension was evaluated at different temperatures over nine months. The formulation was found to be stable at 4°C, with no significant changes in mean diameter, PDI, or loading capacity. nih.gov The stored suspension also maintained a sustained release pattern and sustained bactericidal activity. nih.gov

Characteristics of Norfloxacin-Loaded SLNs

Characteristic Measurement Source
Mean Diameter 250 ± 5 nm nih.gov
Polydispersity Index 0.256 ± 0.065 nih.gov
Zeta Potential -31.1 ± 1.85 mV nih.gov

| Loading Capacity | 9.63 ± 0.16% | nih.gov |

Lipospheres and liposomes are other lipid-based carriers that have been investigated for Norfloxacin delivery. Lipospheres are solid, spherical particles consisting of a solid lipid core, while liposomes are vesicular structures composed of one or more lipid bilayers. jneonatalsurg.comnih.gov

Research on Norfloxacin-loaded lipospheres has explored various formulation strategies to enhance its solubility, stability, and bioavailability. jneonatalsurg.com These systems are designed to encapsulate Norfloxacin within a lipid matrix, which can lead to improved absorption and controlled release. jneonatalsurg.com One study on lipid microspheres for topical delivery of Norfloxacin reported an average particle size of 65.22 ± 23.39 μm and a drug entrapment efficiency of 81.58 ± 0.81%. nih.gov In vitro studies showed an extended release of Norfloxacin, with 72.33 ± 1.46% released after 8 hours. nih.gov

Liposomal formulations of Norfloxacin have also been developed. In one study, liposomes were prepared with varying concentrations of phosphatidylcholine, achieving an entrapment efficiency of 41.7% to 56.2%. nih.gov The study also investigated the photodegradation of Norfloxacin in liposomes and found that the formulation provided stabilization to the drug. nih.gov Another study focused on liposomes for ocular delivery and found that the release of entrapped Norfloxacin was pH-dependent and that the liposomal formulation accumulated in the cornea. nih.gov

Properties of Norfloxacin-Loaded Lipid Formulations

Formulation Type Key Findings Source
Lipid Microspheres Average size: 65.22 ± 23.39 μm; Entrapment efficiency: 81.58 ± 0.81%; Extended release: 72.33% in 8h. nih.gov
Liposomes Entrapment efficiency: 41.7% - 56.2%; Provided stabilization against photodegradation. nih.gov

| Ocular Liposomes | pH-dependent release; Accumulated in the cornea. | nih.gov |

Mesoporous Silica (B1680970) Carriers

Mesoporous silica nanoparticles (MSNs) are inorganic carriers with a large surface area and pore volume, making them suitable for hosting drug molecules. researchgate.net

Several studies have explored the use of mesoporous silica as a carrier for Norfloxacin. researchgate.netnih.gov In one such study, MSNs with and without a magnetic core were synthesized and used to carry Norfloxacin. nih.gov The drug was loaded via wet impregnation, and the release kinetics were studied. It was observed that more than 55% of the antibiotic was rapidly released within the first 5 minutes, which was attributed to the drug localized on the external surface of the nanoparticles. nih.gov The remaining drug, located within the mesopores, was released through a diffusion-controlled mechanism that was dependent on the pH of the medium. nih.gov Another study utilized MCM-type silica materials as carriers for Norfloxacin and found that these systems enhanced the antibiotic's solubility. researchgate.net The drug was encapsulated in an amorphous state within the pores of the silica carriers. researchgate.net

Drug Release Characteristics from Norfloxacin-Loaded Mesoporous Silica

Carrier Type Initial Release (first 5 min) Release Mechanism Key Finding Source
Magnetic MSNs >55% Diffusion-controlled and pH-dependent Rapid initial release followed by sustained release. nih.gov

| MCM-type Silica | Not specified | Not specified | Enhanced solubility of Norfloxacin. | researchgate.net |

Gastroretentive Drug Delivery Systems

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence of a dosage form in the stomach, which can significantly improve the bioavailability of drugs with a narrow absorption window in the upper gastrointestinal (GI) tract. who.intbanglajol.infonih.govijgii.org For a drug like norfloxacin, which is primarily absorbed in the upper GI tract, maintaining its concentration at the site of absorption is crucial. mdpi.com The principle behind GRDDS is to retain the drug in the stomach for an extended period, allowing for a continuous and controlled release. banglajol.infoijgii.org

One of the most common approaches to achieving gastric retention is the development of floating systems. nih.govresearchgate.net These are low-density systems that have a bulk density lower than that of gastric fluids (approximately 1.004 g/cm³), allowing them to remain buoyant on the stomach contents. nih.gov Research has focused on formulating floating matrix tablets of norfloxacin using various hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC) and xanthan gum. researchgate.net These polymers, upon contact with gastric fluid, hydrate (B1144303) to form a viscous gel layer that not only controls the drug release but also helps maintain a low density. nih.gov The design of these systems often includes gas-generating agents like sodium bicarbonate, which creates pores in the matrix, reduces density, and enables the tablet to float. who.int Studies have demonstrated that such formulations can successfully prolong the gastric retention time, promising a more efficient and controlled release profile over several hours. who.intbanglajol.inforesearchgate.net

Characterization of Delivery Systems for Research Purposes

The physical characteristics of drug delivery systems are critical determinants of their stability and in vivo performance. Key parameters evaluated in the research of norfloxacin-nicotinate-loaded systems include particle size, polydispersity index (PDI), and zeta potential. mdpi.com Dynamic Light Scattering (DLS) is a common technique used for these measurements. mdpi.comnih.gov

Particle Size: The size of the nanoparticles or microparticles can influence their interaction with biological systems, circulation time, and cellular uptake. mdpi.comsigmaaldrich.com For instance, in a study on norfloxacin-loaded lipid-polymer hybrid nanoparticles (LPHNs), the optimized formulation exhibited an acceptable particle size of 121.27 nm. nih.gov Another study developing a self-nanoemulsifying drug delivery system (SEDDS) for norfloxacin reported a droplet size of 57.4 nm for its optimal formulation. f1000research.com

Polydispersity Index (PDI): PDI is a measure of the uniformity of particle sizes within a formulation. A PDI value below 0.7 indicates a good homogeneity of the particles. mdpi.com Research on norfloxacin-loaded microparticles reported PDI values below this threshold, attesting to the effectiveness of the surfactant used. mdpi.com The optimized LPHN formulation for norfloxacin showed a PDI of 0.214, indicating a homogenous distribution. nih.gov

Zeta Potential (ZP): Zeta potential measures the surface charge of the particles and is a key indicator of the stability of a colloidal dispersion. nih.gov High absolute ZP values (positive or negative) suggest strong repulsion between particles, which prevents aggregation and ensures good colloidal stability. mdpi.comjddtonline.info For norfloxacin LPHNs, a zeta potential of -32 mV was achieved. nih.gov In another formulation, the encapsulation of norfloxacin led to a decrease in zeta potential from -1.3 mV to -19 mV, indicating successful entrapment. mdpi.com A SEDDS formulation for norfloxacin demonstrated a high positive zeta potential of +60.78mV, suggesting significant stability. f1000research.com

Table 1: Physicochemical Characteristics of Norfloxacin Delivery Systems

Delivery System Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Lipid-Polymer Hybrid Nanoparticles (LPHNs) nih.gov 121.27 0.214 -32
Self-Nanoemulsifying System (SEDDS) f1000research.com 57.4 - +60.78
Polymeric Microparticles (PM1) mdpi.com - < 0.7 -19

Encapsulation Efficiency and Drug Loading Capacity

Encapsulation efficiency (EE%) and drug loading capacity (LC%) are crucial parameters for assessing the performance of a drug delivery system. sigmaaldrich.com

Encapsulation Efficiency (EE%): This refers to the percentage of the drug that is successfully entrapped within the carrier system relative to the total amount of drug added during the formulation process. sigmaaldrich.com High encapsulation efficiency is desirable as it indicates an effective formulation process.

Drug Loading Capacity (LC%): This represents the amount of the encapsulated drug as a percentage of the total weight of the nanoparticle or carrier system. sigmaaldrich.com

In the development of norfloxacin-loaded lipid-polymer hybrid nanoparticles, the addition of oleic acid and ethyl cellulose (B213188) polymers substantially increased the encapsulation efficiency, achieving values ranging from 65% to 97%. nih.gov For other nanoparticulate systems, entrapment efficiencies have been reported in the range of 55.7% to 74.2%, with loading efficiencies between 8.74% and 17.54%. jddtonline.info The optimization of these parameters is essential for developing a formulation that can deliver a therapeutically effective amount of the drug.

Table 2: Encapsulation and Loading of Norfloxacin in Nanoparticulate Systems

Formulation Type Encapsulation Efficiency (%) Drug Loading Capacity (%)
Lipid-Polymer Hybrid Nanoparticles (LPHNs) nih.gov 65 - 97 Not Reported
Chitosan Nanoparticles jddtonline.info 73.4 17.54
HPMC K100M Nanoparticles jddtonline.info 55.7 8.74

In Vitro Release Kinetics and Modeling

In vitro release studies are performed to predict how a drug will be released from its delivery system within the body. wisdomlib.org These studies are conducted under controlled laboratory conditions, often using dissolution apparatus that simulate the physiological environment of the GI tract. researchgate.net The data gathered from these tests are then fitted to various mathematical models to understand the underlying mechanism of drug release. nih.govwisdomlib.org

Commonly used kinetic models include:

Zero-Order: Drug release is at a constant rate, independent of concentration.

First-Order: The release rate is dependent on the concentration of the drug remaining in the formulation.

Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.

Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the mechanism is not well known or when more than one type of release phenomenon is involved. nih.gov

For norfloxacin extended-release matrix tablets, studies have shown that drug release is often controlled by a combination of drug diffusion and polymer relaxation or erosion. nih.govnih.gov The analysis using the Korsmeyer-Peppas model helps to elucidate this. For cylindrical systems, an 'n' value of 0.45 indicates Fickian diffusion-controlled release, while an 'n' value of 0.89 suggests swelling/erosion-controlled release. nih.gov Values between 0.45 and 0.89 point to an "anomalous transport" mechanism, where both diffusion and polymer rearrangement play significant roles. researchgate.netnih.gov Research on norfloxacin LPHNs demonstrated a sustained drug release profile, with 75% of the drug released within 12 hours. nih.gov The release kinetics of norfloxacin have been found to be strongly dependent on the dissolution medium and the specific formulation. farmaciajournal.com

The stability of a pharmaceutical formulation is its ability to maintain its physical, chemical, and therapeutic properties throughout its shelf life. Stability studies are essential to ensure the safety and efficacy of the product. These studies are typically conducted under accelerated conditions of high temperature and humidity, as per guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.net

For norfloxacin formulations, stability has been evaluated under conditions such as 40 ± 2°C and 75 ± 5% relative humidity for periods up to six months. nih.govnih.gov In one study, extended-release norfloxacin tablets were found to be stable under these conditions, with no significant change from the initial assay of 5% or more observed. nih.gov The study also recommended film-coating to protect norfloxacin from photodegradation. nih.gov Another study on a norfloxacin suspension stored in amber glass bottles at ambient temperature found it to be chemically stable for 85 days. thaiscience.info Stability studies on norfloxacin-loaded nanoparticles at different temperatures (4 °C and 25 °C) showed no significant changes in particle size or PDI, indicating good physical stability of the nano-formulation. nih.gov

In Vivo Performance and Bioavailability Enhancement Research

In vivo studies are crucial for evaluating the performance of a drug delivery system in a living organism and determining its effect on bioavailability. Norfloxacin is known to have poor oral bioavailability, typically around 35–45%. nih.gov Novel drug delivery systems aim to overcome this limitation.

Research on norfloxacin-loaded LPHNs showed a significant increase in bioavailability compared to a commercial product. nih.gov Similarly, smartFilm tablets, which contain norfloxacin in an amorphous state, demonstrated an improved and faster release compared to a physical mixture tablet, resulting in bioactivity that was up to three times higher. nih.gov The enhanced release from these tablets suggests a higher potential bioavailability. nih.gov

Gastroretentive floating tablets have also been evaluated in vivo. Radiographic studies in human volunteers, using tablets containing barium sulfate (B86663) (BaSO₄), revealed that the tablets remained in the stomach for 180 ± 30 minutes. researchgate.net This increased gastric retention time is desirable for drugs like norfloxacin that have a specific absorption window. researchgate.net Furthermore, studies have explored the use of absorption enhancers like EDTA and sodium caprate, which were found to accelerate the absorption kinetics of norfloxacin. nih.gov Co-administration with piperine (B192125) has also been shown to enhance the oral bioavailability of norfloxacin in animal models. semanticscholar.org These findings collectively demonstrate the potential of advanced formulation strategies to significantly improve the in vivo performance and therapeutic effectiveness of norfloxacin.

Ix. Analytical Methodologies for Norfloxacin Nicotinate Research

Chromatographic Techniques

Chromatography remains a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds from complex mixtures. For Norfloxacin (B1679917) nicotinate (B505614), both high-performance liquid chromatography and thin-layer chromatography are pivotal techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of Norfloxacin nicotinate due to its high precision, accuracy, and sensitivity. scielo.brajol.info Reversed-phase HPLC (RP-HPLC) is the most common modality used. primescholars.comresearchgate.net

A typical RP-HPLC method for Norfloxacin analysis involves a C18 column as the stationary phase. researchgate.netresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. primescholars.comthaiscience.infoijpsr.com The pH of the aqueous phase is also a crucial factor, often adjusted to an acidic pH to ensure the ionization state of the analyte is suitable for retention and separation. primescholars.comthaiscience.info

Detection is most commonly performed using a UV-Vis detector at a wavelength where Norfloxacin exhibits maximum absorbance, typically around 277 nm or 280 nm. scielo.brprimescholars.combanglajol.info The retention time for Norfloxacin under optimized conditions is generally short, allowing for rapid analysis. researchgate.net

The performance of an HPLC method is characterized by several parameters, which are determined during method validation. Representative data from various validated HPLC methods for Norfloxacin are presented in the table below.

Parameter Method 1 Method 2 Method 3
Stationary Phase C18RESTEX allure C18Supelco C18
Mobile Phase 20mM ammonium formate (B1220265) and acetonitrile (70:30 v/v), pH 4.0Methanol and water (60:40, v/v)0.05M phosphate buffer (pH 3) and acetonitrile
Flow Rate 1 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength 280 nm254 nm300 nm
Linearity Range 10-150 µg/mL50-350 µg/mL1-6 µg/mL
Correlation Coefficient (r²) 0.9990.999>0.99
Retention Time Not Specified7.5 min3.8 min

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable tool for the qualitative identification and separation of Norfloxacin nicotinate. It is a simpler, more cost-effective, and rapid technique compared to HPLC. nih.gov For the analysis of Norfloxacin, pre-coated silica (B1680970) gel F254 plates are commonly used as the stationary phase. aun.edu.egresearchgate.net

The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation. A frequently used mobile phase for Norfloxacin is a mixture of n-butanol, methanol, and ammonia. aun.edu.egresearchgate.net After development, the separated spots are visualized under UV light, typically at 254 nm. researchgate.net The retention factor (Rf) value is calculated to identify the compound.

For quantitative analysis, a more advanced technique called High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer can be used. scispace.com This allows for the precise measurement of the amount of substance in a spot.

Spectrophotometric Methods

UV-Visible spectrophotometry offers a simple, rapid, and economical method for the quantitative determination of Norfloxacin nicotinate in bulk and pharmaceutical dosage forms. scholarsresearchlibrary.comwjpmr.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

For the analysis of Norfloxacin, the sample is typically dissolved in a suitable solvent, such as 0.1 N hydrochloric acid, and the absorbance is measured at its wavelength of maximum absorption (λmax), which is approximately 277 nm. banglajol.infoscholarsresearchlibrary.com The concentration of the drug is then determined from a calibration curve prepared using standard solutions of known concentrations.

Derivative spectrophotometry can also be employed to enhance the resolution of the spectra and to eliminate interference from excipients. scholarsresearchlibrary.com Another approach involves the formation of colored complexes with reagents like iron(III) or copper(II) ions, with the absorbance of the resulting complex measured in the visible region. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis time, and requires only a small amount of sample. nih.gov In CE, charged molecules are separated based on their electrophoretic mobility in an electric field.

For the analysis of fluoroquinolones like Norfloxacin, a buffer solution, such as sodium citrate (B86180) or phosphate buffer at a specific pH, is used as the background electrolyte. nih.govresearchgate.net The separation is carried out in a fused-silica capillary. Detection can be achieved using a UV detector or by coupling the CE system with a chemiluminescence detector for enhanced sensitivity. nih.gov

Microbiological Assays

Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism. These assays are crucial as they provide a measure of the biological activity of the antibiotic.

For Norfloxacin, a common method is the turbidimetric assay, which is based on the inhibition of microbial growth in a liquid medium. scielo.br A susceptible strain of bacteria, such as Staphylococcus epidermidis, is used as the test organism. scielo.br The potency of the Norfloxacin sample is determined by comparing the inhibition of growth it causes with that produced by a known concentration of a Norfloxacin reference standard.

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net For research applications involving Norfloxacin nicotinate, it is essential that the analytical methods used are properly validated to ensure the reliability and accuracy of the results. The validation process is typically performed in accordance with the guidelines established by the International Council for Harmonisation (ICH). amsbiopharma.comich.orgfda.gov

The key parameters that are evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br

The following table summarizes typical validation parameters for an HPLC method for Norfloxacin analysis.

Validation Parameter Typical Acceptance Criteria Example Finding for a Norfloxacin HPLC Method
Linearity (r²) ≥ 0.9990.9999
Accuracy (% Recovery) 98.0% - 102.0%99.76% - 101.66%
Precision (RSD) ≤ 2.0%Intra-day: < 2.0%, Inter-day: < 2.0%
LOD Signal-to-noise ratio of 3:10.83 µg/mL (for a turbidimetric assay)
LOQ Signal-to-noise ratio of 10:12.79 µg/mL (for a turbidimetric assay)

Limit of Quantification and Detection

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Several studies have established the LOD and LOQ for Norfloxacin using various analytical techniques. For instance, a UV spectrophotometry method determined the LOD to be 1 µg/ml. wjpmr.com Colorimetric methods have also been developed, with one approach yielding an LOD of 1.098 µg/mL and an LOQ of 1.111 µg/mL, and a second method resulting in an LOD of 2.875 µg/mL and an LOQ of 3.368 µg/mL. nih.gov

High-performance liquid chromatography (HPLC) methods, known for their high sensitivity, have demonstrated even lower limits. One HPLC method for determining Norfloxacin in urine reported LOD values in the range of 0.006–0.010 µg/mL and LOQ values between 0.020–0.034 µg/mL. vjol.info.vn A turbidimetric bioassay established an LOD of 0.83 µg/mL and an LOQ of 2.79 µg/mL. scielo.br

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Norfloxacin Analysis

Analytical MethodMatrixLOD (µg/mL)LOQ (µg/mL)Reference
UV SpectrophotometryBulk Drug1Not Specified wjpmr.com
Colorimetry (Method A)Pure Form1.0981.111 nih.gov
Colorimetry (Method B)Pure Form2.8753.368 nih.gov
HPLC with Fluorescence DetectionUrine0.006 - 0.0100.020 - 0.034 vjol.info.vn
Turbidimetric BioassayTablets0.832.79 scielo.br

Precision and Accuracy

Precision refers to the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of a measured value to a standard or known value, often expressed as percent recovery. ptfarm.pl

Analytical methods for Norfloxacin have demonstrated high levels of precision and accuracy. A turbidimetric bioassay showed excellent precision with an intra-assay %RSD of 1.33% and an inter-assay %RSD of 0.21%. scielo.br The accuracy for this method was reported as a mean of 100.74%. scielo.br An HPLC method for analyzing Norfloxacin in urine showed precision lower than 3% RSD at three different concentration levels, with accuracy ranging from 98.0% to 102.0%. vjol.info.vn Similarly, ¹H NMR and HPLC methods for quantitative analysis reported accuracies of 99.83% and 99.10%, respectively. ptfarm.pl

Table 2: Precision and Accuracy Data for Norfloxacin Analysis

Analytical MethodParameterValueReference
Turbidimetric BioassayIntra-assay Precision (%RSD)1.33% scielo.br
Inter-assay Precision (%RSD)0.21% scielo.br
Accuracy (% Recovery)100.74% scielo.br
HPLC with Fluorescence DetectionPrecision (%RSD)&lt; 3% vjol.info.vn
Accuracy (% Bias)98.0% - 102.0% vjol.info.vn
¹H NMRAccuracy (% Recovery)99.83% ptfarm.pl
HPLCAccuracy (% Recovery)99.10% ptfarm.pl
Colorimetry (Method A)Accuracy (% Recovery in Spiked Plasma)98.74% - 103.43% nih.gov
Colorimetry (Method B)Accuracy (% Recovery in Spiked Urine)98.17% - 100.85% nih.gov

Sample Preparation Techniques for Various Biological and Environmental Matrices

Effective sample preparation is a critical step for the analysis of Norfloxacin nicotinate, as it serves to remove interfering substances from complex matrices, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.govscribd.com The choice of technique depends heavily on the physicochemical properties of the sample matrix. tiaft.org

Biological Matrices

For biological fluids such as plasma, serum, and urine, sample preparation is essential to eliminate endogenous compounds like proteins that can interfere with analysis. scribd.com

Protein Precipitation: This is a common first step for plasma or serum samples. It involves adding a precipitating agent, such as acetonitrile or acetone, to the sample. nih.govneliti.com The mixture is then centrifuged to separate the precipitated proteins, and the clear supernatant containing the analyte is collected for further analysis. neliti.com For example, one method involves mixing 1 mL of plasma or urine with 6 mL of acetonitrile, followed by centrifugation for 10 minutes at 3500 rpm. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their relative solubilities in two different immiscible liquids. It is an effective method for isolating drugs from biological fluids with low protein content. tiaft.org

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective technique for sample clean-up and concentration. tiaft.org It involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE is often considered a superior option for improving analyte concentration and separation from complex matrices. conicet.gov.ar

Dispersive Solid-Phase Extraction: A variation of SPE, this method was used to extract Norfloxacin from aqueous and biological samples using 2-aminopyridine/graphene oxide nano-plates as the absorbent material. neliti.com

Environmental Matrices

The determination of fluoroquinolones like Norfloxacin in environmental samples such as water and soil is important for monitoring environmental contamination. researchgate.net

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These are the predominant techniques used for preparing aqueous environmental samples. nih.gov They are crucial for isolating and pre-concentrating the analytes, which are often present at trace levels. nih.gov

Direct Injection: For some environmental analyses, extensive sample preparation can be minimized. For instance, an HPLC method was developed for the determination of Norfloxacin in a wetland soil matrix that did not require a solid-phase extraction step, significantly simplifying the process and increasing sample throughput. researchgate.net

Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE): These are more advanced techniques used for extracting analytes from solid matrices like soil. epa.gov They offer advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. epa.gov

X. Structure Activity Relationship Sar Studies of Norfloxacin and Its Nicotinate Adduct

Impact of Fluoroquinolone Substituents on Antimicrobial Activity

The antimicrobial potency and spectrum of fluoroquinolones are highly dependent on the substituents at various positions of their core quinolone ring structure. Modifications at positions N-1, C-6, C-7, and C-8 have been particularly successful in yielding potent antibacterial agents fda.gov. The bactericidal action of these compounds stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication drugbank.com.

Key SAR findings for the fluoroquinolone scaffold are summarized below:

C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for potent antibacterial activity fda.gov. This substitution significantly enhances DNA gyrase binding and cell penetration compared to non-fluorinated analogues fda.gov.

C-7 Position: The substituent at the C-7 position profoundly influences the potency, antibacterial spectrum, and pharmacokinetics nbinno.com. The piperazine (B1678402) moiety at this position in Norfloxacin (B1679917) is responsible for its anti-pseudomonal activity drugbank.com. Introducing alkylated piperazine or pyrrolidine rings at C-7 can increase potency against Gram-positive bacteria and extend the serum half-life scbt.comnbinno.com.

C-8 Position: The C-8 substituent is critical for potent antimicrobial activity and can affect oral absorption and activity against anaerobic bacteria smolecule.comscbt.comnbinno.com. A halogen (fluorine or chlorine) at this position can enhance these properties scbt.comnbinno.comwikipedia.org. Conversely, substituting the C-8 halogen with hydrogen or a methoxy group has been associated with reduced phototoxicity scbt.comnbinno.com.

The following table summarizes the influence of key substituents on the antimicrobial activity of the fluoroquinolone core.

PositionSubstituentImpact on Antimicrobial Activity
N-1 CyclopropylOptimal for overall potency smolecule.comscbt.comnbinno.com.
C-5 AminoImproves overall potency scbt.comnbinno.com.
C-6 FluorineEnhances DNA gyrase binding and cell penetration; characteristic of fluoroquinolones fda.gov.
C-7 Piperazine/PyrrolidineInfluences potency, spectrum, and pharmacokinetics; piperazine confers anti-pseudomonal activity drugbank.comnbinno.com.
C-8 Halogen (F, Cl)Improves oral absorption and activity against anaerobes scbt.comnbinno.comwikipedia.org.

Influence of Nicotinate (B505614) Moiety on Pharmacological Properties

Norfloxacin nicotinate is an adduct formed between Norfloxacin and nicotinic acid (a form of vitamin B3) smolecule.com. The primary influence of the nicotinate moiety is not on the mechanism of antimicrobial action but on the physicochemical and pharmacological properties of the drug, specifically its solubility and bioavailability. In the body, the adduct readily dissociates into the active Norfloxacin molecule and nicotinic acid researchgate.net.

The key pharmacological modifications imparted by the nicotinate moiety include:

Improved Water Solubility: Native Norfloxacin has limited water solubility smolecule.com. The formation of the nicotinate salt dramatically improves this characteristic smolecule.comscbt.comnbinno.com. This enhancement is attributed to the ionic interaction between the protonated tertiary amine on Norfloxacin's piperazine ring and the carboxylate group of nicotinic acid, which disrupts the compound's original crystalline structure smolecule.com. This improved solubility is critical for developing parenteral (injectable) formulations researchgate.net.

Enhanced Bioavailability: The increased solubility facilitates better absorption and administration, leading to improved bioavailability nbinno.comresearchgate.net. Pharmacokinetic studies in animals have demonstrated good bioavailability following intramuscular and subcutaneous administration. For instance, studies in pigs showed bioavailability of 51-64%, while intramuscular administration in calves resulted in bioavailability ranging from 73% to 106% smolecule.comnih.govnih.gov. This allows for effective systemic concentrations to be reached, which is particularly valuable in veterinary medicine where the adduct is frequently used researchgate.net.

The table below compares key pharmacological properties of Norfloxacin and its nicotinate adduct.

PropertyNorfloxacinNorfloxacin Nicotinate
Water Solubility Limited (0.32 ± 0.02 mg/mL) smolecule.com.Markedly improved smolecule.comscbt.com.
Administration Routes Primarily oral fda.gov.Oral and parenteral (due to higher water solubility) researchgate.net.
Bioavailability 30-40% (oral) wikipedia.org.51-64% (IM/SC in pigs) nih.gov, 73-106% (IM in calves) nih.gov.
Active Component in Vivo NorfloxacinNorfloxacin (after dissociation) researchgate.net.

Computational Modeling and In Silico Approaches to SAR

In modern drug discovery, computational modeling and in silico (computer-based) approaches are indispensable tools for elucidating Structure-Activity Relationships, saving time and resources lktlabs.com. These methods have been applied to Norfloxacin and its analogues to predict their antibacterial activity and guide the design of new, more potent derivatives.

Molecular Docking: This technique models the binding interactions between a ligand (like Norfloxacin) and its target protein (bacterial DNA gyrase or topoisomerase IV). Docking studies have been used to investigate how newly designed Norfloxacin analogues fit into the enzyme's active site. For example, analyses have shown that derivatives can form crucial metal interactions with the manganese ion in the active site via their C-3-carboxylic and/or C-4-carbonyl groups, similar to the parent Norfloxacin molecule. This helps rationalize the observed activity of new compounds nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in the physicochemical properties of compounds with their biological activities. For Norfloxacin derivatives, QSAR models have been developed to predict antibacterial activity based on calculated descriptors like electronic, physicochemical, and geometric properties. These predictive models can then be used to estimate the activity of newly designed, unsynthesized analogues, helping to prioritize which compounds should be synthesized and tested in the lab. The use of machine learning algorithms in QSAR is a common practice to build these predictive models drugbank.com.

These computational approaches allow researchers to rapidly screen virtual libraries of potential drug candidates and gain a deeper understanding of the molecular features required for potent antibacterial activity, thereby streamlining the drug discovery process drugbank.comlktlabs.com.

Xi. Drug Drug and Environmental Interactions

Mechanistic Studies of Drug-Drug Interactions

The absorption of norfloxacin (B1679917) from the gastrointestinal tract can be significantly impaired by the concurrent administration of products containing multivalent metal cations. This interaction is rooted in the chemical structure of the norfloxacin molecule, which allows it to form stable chelate complexes with metal ions. nih.govmdpi.com The formation of these complexes decreases the solubility and membrane permeability of norfloxacin, leading to reduced bioavailability. researchgate.net

In vitro experiments have demonstrated the formation of complexes between norfloxacin and various metal ions, including iron, zinc, aluminum, and magnesium. nih.govnih.gov The stability of these chelates varies, with trivalent cations like Al³⁺ and Fe³⁺ generally forming more stable complexes than divalent cations like Mg²⁺ and Ca²⁺. nih.gov

Clinical studies have quantified the impact of this interaction. Co-administration of norfloxacin with commonly used doses of antacids or mineral supplements containing ferrous sulphate, zinc sulphate, aluminum hydroxide (B78521), or magnesium hydroxide has been shown to reduce the 24-hour urinary excretion of norfloxacin by 50% to 90%, a direct indicator of reduced systemic absorption. nih.govnih.gov Similarly, antacids containing aluminum-magnesium hydroxide (Maalox) and calcium carbonate (Titralac) have been found to markedly decrease norfloxacin's bioavailability. researchgate.net To mitigate this interaction, it is recommended that administration of norfloxacin and polyvalent cation-containing products be staggered by several hours. drugs.com

Interacting AgentMetal Ion(s)Observed Effect on NorfloxacinReferences
Ferrous SulphateFe²⁺Reduced 24h urinary excretion by 50-90% nih.govnih.gov
Zinc SulphateZn²⁺Reduced 24h urinary excretion by 50-90% nih.govnih.gov
Aluminum HydroxideAl³⁺Reduced 24h urinary excretion by 50-90% nih.govnih.gov
Magnesium HydroxideMg²⁺Reduced 24h urinary excretion by 50-90% nih.govnih.gov
Calcium CarbonateCa²⁺Markedly reduced bioavailability researchgate.netdrugbank.com
Bismuth SubsalicylateBi³⁺No significant effect on excretion nih.govnih.gov

Norfloxacin and other quinolones have been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. nih.gov The primary mechanism of these interactions is the inhibition of specific CYP450 isoforms, which can lead to decreased clearance and elevated plasma concentrations of co-administered drugs that are substrates for these enzymes.

Research using human and rat liver microsomes has demonstrated that norfloxacin can significantly inhibit CYP450-mediated drug biotransformations. nih.gov Specifically, norfloxacin has been identified as an inhibitor of CYP1A2 and CYP3A4. nih.govclinpgx.org The inhibition of CYP3A4 by norfloxacin has been determined to be competitive in nature. nih.gov The inhibition of these two enzymes is particularly clinically relevant as they are responsible for the metabolism of many therapeutic agents. nih.govdeakin.edu.au This inhibitory action is the basis for several significant drug-drug interactions, including those with theophylline (B1681296) and cyclosporine. nih.govnih.gov

CYP450 IsoformEffect of NorfloxacinMechanismReferences
CYP1A2InhibitionIn vitro inhibition demonstrated nih.govclinpgx.org
CYP3A4InhibitionCompetitive Inhibition nih.govnih.gov
CYP2E1No InhibitionNot inhibited in rat microsomes nih.gov
CYP4A1No InhibitionNot inhibited in rat microsomes nih.gov

The inhibitory effects of norfloxacin on CYP450 enzymes result in clinically significant interactions with several drugs.

Theophylline : Theophylline is primarily metabolized by CYP1A2. clinpgx.org Norfloxacin inhibits this enzyme, leading to decreased clearance and a corresponding increase in the plasma concentration of theophylline. rxlist.comnih.gov This can elevate the risk of theophylline-related toxicity. jwatch.org While some studies suggest this inhibitory effect is small and may not be clinically important in most patients, monitoring of theophylline plasma levels is recommended when the two drugs are used concomitantly. nih.govnih.gov

Cyclosporine : Cyclosporine is an immunosuppressant metabolized by CYP3A4 in humans. nih.gov Norfloxacin inhibits CYP3A4 activity, which can decrease the clearance of cyclosporine and lead to elevated serum levels. nih.govclinpgx.orgnih.govrxlist.com This interaction was notably observed in pediatric renal transplant patients, where a lower dose of cyclosporine was required to maintain therapeutic blood levels in patients also receiving norfloxacin. nih.gov

Warfarin (B611796) : The interaction between norfloxacin and the anticoagulant warfarin is complex. Some reports and cohort studies suggest that certain quinolones, including norfloxacin, can potentiate the hypoprothrombinemic effect of warfarin, leading to an increased risk of bleeding. drugs.comdrugs.comnih.gov The proposed mechanisms include inhibition of warfarin metabolism and/or the suppression of vitamin K-producing intestinal flora. drugs.comnih.gov However, a clinical study involving healthy volunteers found that norfloxacin had no significant effect on the pharmacokinetic parameters or the anticoagulant effect of warfarin. nih.gov Given the conflicting evidence and potential for serious outcomes, close monitoring of anticoagulation parameters is advised when norfloxacin is administered to patients on warfarin therapy. drugs.com

Therapeutic AgentMetabolizing EnzymeMechanism of Interaction with NorfloxacinClinical ConsequenceReferences
TheophyllineCYP1A2Inhibition of metabolismIncreased plasma concentration of theophylline clinpgx.orgrxlist.comnih.gov
CyclosporineCYP3A4Inhibition of metabolismElevated serum levels of cyclosporine nih.govclinpgx.orgnih.gov
WarfarinCYP2C9 (primary)Potential inhibition of metabolism; alteration of gut floraPotential for increased anticoagulant effect (conflicting data exists) drugs.comnih.govnih.gov

Interactions with Environmental Contaminants and their Impact on Toxicity

Norfloxacin is recognized as an emerging environmental pollutant, with residues detected in aquatic environments worldwide. nih.govnih.gov Its presence in the environment can lead to interactions with other contaminants, affecting their persistence and modifying the toxicological impact on aquatic ecosystems.

Studies have shown that norfloxacin can inhibit the degradation of other pollutants. For example, in water-sediment systems, the presence of norfloxacin significantly inhibited the dissipation and lengthened the half-lives of several herbicides, including simazine, atrazine, and acetochlor. researchgate.net This indicates that co-contamination with norfloxacin could increase the persistence and environmental risk of these agricultural chemicals. researchgate.net

Furthermore, the toxicity of norfloxacin itself can be influenced by other co-existing pollutants. The presence of heavy metals, for instance, can heighten the oxidative stress induced by fluoroquinolones in aquatic organisms. nih.gov Similarly, the addition of microplastics has been found to exacerbate the toxicity of other fluoroquinolones to microalgae. nih.gov At an ecosystem level, environmentally relevant concentrations of norfloxacin have been shown to alter the species composition and decrease the temporal stability of plankton communities, affecting interspecies interactions and potentially leading to larger population fluctuations. researchgate.netbohrium.comnih.gov

Xii. Environmental Fate, Transport, and Remediation Strategies

Occurrence and Distribution in Aquatic and Terrestrial Environments

Norfloxacin (B1679917), the active component of norfloxacin nicotinate (B505614), is a widely detected fluoroquinolone in the environment due to its extensive use and incomplete removal in wastewater treatment plants. cabidigitallibrary.orgmdpi.com It is frequently found in various natural water bodies globally, including rivers and lakes, often originating from domestic wastewater, hospital effluents, and agricultural runoff. cabidigitallibrary.orgncsu.edunih.gov

Studies have reported significant concentrations of norfloxacin in surface waters across numerous countries, with levels ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.comnih.gov For instance, surface water near Juja in Kenya showed norfloxacin concentrations as high as 52.60 µg/L, and the Mediterranean waters of Tunisia exhibited levels up to 40.20 µg/L. nih.gov This widespread occurrence makes norfloxacin and ciprofloxacin (B1669076) the most significant fluoroquinolone contaminants found in global surface waters. mdpi.comnih.gov

In terrestrial environments, norfloxacin can contaminate soil and sediments. nih.gov This contamination often occurs through the application of animal manure or biosolids from wastewater treatment as fertilizer. nih.govmdpi.com Norfloxacin exhibits a high affinity for soil particles, leading to its accumulation. nih.gov The distribution between water and sediment is a key process, with adsorption to sediment particles reducing the concentration in the water column but creating a reservoir of the contaminant in the sediment. nih.govmdpi.com

Persistence and Degradation Pathways

The persistence of norfloxacin in the environment is influenced by various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis: The hydrolysis of norfloxacin follows first-order kinetics and is significantly affected by the presence of dissolved oxygen. nih.gov In aerobic environments, the primary degradation pathway involves the cracking of the piperazine (B1678402) ring and decomposition of the quinolone ring. nih.gov Under anoxic conditions, the main pathway is the cracking of the piperazine ring. nih.gov The rate of hydrolysis is generally higher under neutral and alkaline conditions compared to acidic conditions. nih.gov Certain common ions found in water, such as Ca²⁺, Mg²⁺, and HCO₃⁻, can inhibit hydrolysis, whereas Cl⁻ may promote it. nih.gov

Photodegradation: Norfloxacin is susceptible to degradation by both solar and UV radiation. This process also follows pseudo-first-order kinetics. The superoxide (B77818) radical is a key species involved in the formation of several photodegradation products. nih.gov

Biodegradation: Studies suggest that biodegradation is not a major environmental fate process for norfloxacin. researchgate.net Its complex structure makes it resistant to microbial degradation. However, some marine-derived fungi have shown the ability to biotransform norfloxacin. researchgate.net

Bioaccumulation and Biotransformation in Non-Target Organisms

The accumulation of norfloxacin in aquatic organisms is a significant concern due to the potential for toxicity and transfer through the food chain.

Bioaccumulation: Fluoroquinolones like norfloxacin tend to accumulate more in organisms with higher lipid content. mdpi.commdpi.com Significant residues have been detected in a variety of aquatic organisms, including fish, shrimp, and phytoplankton. mdpi.comnih.gov Bioaccumulation is a key process that determines the internal dose of a chemical in an organism, which is directly related to its potential toxic effects. ecotoxmodels.org

Biotransformation: Once absorbed, xenobiotics like norfloxacin can undergo biotransformation, a metabolic process that can alter their toxicity. mdpi.comecotoxmodels.org This process typically involves hydrolysis, oxidation, or reduction reactions that make the compounds more water-soluble and easier to excrete. mdpi.com Studies on norfloxacin nicotinate, specifically, have shown that it can induce oxidative stress in the early life stages of zebrafish (Danio rerio). cabidigitallibrary.orgmdpi.com Exposure led to increased mortality, developmental abnormalities, and a decreased hatching rate. mdpi.com Marine-derived fungi have also been shown to biodegrade or biotransform norfloxacin. researchgate.net

Adsorption-Based Remediation Technologies

Adsorption is considered a simple, cost-effective, and efficient method for removing norfloxacin from contaminated water. ncsu.edunih.gov The process involves the binding of norfloxacin molecules to the surface of an adsorbent material.

A wide variety of materials have been investigated for their potential to adsorb norfloxacin, with a focus on low-cost, sustainable options.

Biochars: Derived from biomass residues like cassava dregs, pomelo peel, and rice husks, biochars are effective adsorbents due to their porous structure and surface chemistry. ncsu.eduresearchgate.netresearcher.lifenih.gov Their adsorption capacity can be enhanced by modifying the pyrolysis temperature or through chemical activation. ncsu.eduacs.org

Activated Carbons: These are highly porous materials, often derived from agricultural waste, with large surface areas that provide numerous sites for adsorption. acs.org

Clay Minerals and Composites: Materials like nano alumina (B75360) and composites of iron and copper oxides have shown good adsorption capacity for norfloxacin. tandfonline.comnih.gov The mechanism often involves electrostatic attraction, hydrogen bonding, and surface complexation. nih.gov

Nanomaterials: Carbon nanotubes and magnetic composites (e.g., γ-Fe₂O₃@BC) are being explored due to their high specific surface area and unique properties that facilitate adsorption and subsequent magnetic separation of the adsorbent from water. researcher.lifemdpi.com

Table 1: Examples of Adsorbents for Norfloxacin Removal
Adsorbent MaterialSource/TypeMaximum Adsorption Capacity (mg/g)Key Findings
KBC800 BiocharAtropa belladonna L. residue666.2High surface area and excellent resistance to interference from other ions. researchgate.netacs.org
Nano AluminaSynthetic-Effective at low pH, with a removal efficiency of 82.5%. tandfonline.com
γ-Fe₂O₃@BCPomelo peel-based biochar composite-Excellent magnetic separation ability and good recyclability. researchgate.netresearcher.life
Coffee Husk WasteAgroindustrial waste-Showed better properties for NOR removal than rice husks due to higher surface area. nih.gov
Carbon Nanotubes (CNTs)Synthetic-Adsorption involves H-bonding, π-π interactions, and hydrophobic interactions. mdpi.com

Understanding the kinetics and equilibrium of adsorption is crucial for designing effective remediation systems.

Adsorption Kinetics: The rate at which norfloxacin is adsorbed is often described by kinetic models. The pseudo-second-order model has been found to best fit the kinetic data for norfloxacin adsorption onto various materials, including soils, biochars, and nano alumina. ncsu.edunih.govresearcher.life This suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and norfloxacin.

Adsorption Isotherms: Adsorption isotherms describe how norfloxacin distributes between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are commonly used.

The Langmuir model , which assumes monolayer adsorption on a homogeneous surface, has been shown to fit the data well for adsorbents like nano alumina and some biochars. tandfonline.comresearchgate.net

The Freundlich model , which describes multilayer adsorption on a heterogeneous surface, has been found to be a good fit for norfloxacin adsorption on soils and various biochars. ncsu.edunih.gov

Table 2: Adsorption Kinetic and Isotherm Models for Norfloxacin
AdsorbentBest Fit Kinetic ModelBest Fit Isotherm Model
Brazilian SoilsPseudo-second-order nih.govFreundlich nih.gov
Biochar (Cassava Dreg)Pseudo-second-order ncsu.eduFreundlich ncsu.edu
Nano AluminaPseudo-first-order tandfonline.comLangmuir tandfonline.com
γ-Fe₂O₃@BCPseudo-second-order researcher.lifeSips researcher.life
KBC800 Biochar-Sips acs.org

The adsorption process is also influenced by environmental factors such as pH and temperature. The pH of the solution affects the surface charge of the adsorbent and the speciation of norfloxacin, with maximum adsorption often occurring at a specific pH where electrostatic attraction is maximized. tandfonline.comnih.gov Temperature can also play a role, with some studies showing an endothermic process (adsorption increases with temperature) and others an exothermic one, depending on the specific adsorbent. ncsu.edutandfonline.com

For adsorption to be a sustainable and economical technology, the ability to regenerate and reuse the adsorbent is critical. Desorption studies focus on releasing the adsorbed norfloxacin from the material, allowing for its recovery and the adsorbent's reuse.

Various methods have been explored for regeneration:

Solvent Washing: Soaking the spent adsorbent in solutions of acids, bases, or organic solvents can effectively desorb norfloxacin. For example, using a 1 M NaOH solution has been shown to be effective for regenerating biochar. nih.gov

Salt Solutions: Desorption can be achieved using salt-based solutions like NaCl and MgCl₂. researchgate.net

Advanced Oxidation Processes: Combining desorption with an advanced oxidation process, such as using UV light and TiO₂, can simultaneously release and degrade the norfloxacin, cleaning the adsorbent for the next cycle. researchgate.net

The reusability of adsorbents varies. Some materials, like certain biochars and magnetic composites, have shown good stability and high removal efficiency even after multiple adsorption-desorption cycles. researcher.lifenih.govresearchgate.net For instance, a KBC800 biochar maintained an 82% removal rate for norfloxacin after six cycles, with a desorption rate of 77%. nih.gov Similarly, a γ-Fe₂O₃@BC composite retained over 61% of its initial adsorption capacity after four cycles. researcher.life

Other Environmental Remediation Approaches (e.g., Biodegradation, Photodegradation)

The environmental persistence of fluoroquinolones, including the active moiety norfloxacin from norfloxacin nicotinate, has led to research into various remediation strategies. Biodegradation and photodegradation are two key natural attenuation processes and engineered remediation techniques that have been investigated for the removal of norfloxacin from soil and water.

Biodegradation

Microbial activity plays a significant role in the degradation of norfloxacin in the environment, although its efficacy can be influenced by various environmental conditions. Studies have shown that microorganisms are capable of breaking down this antibiotic, though it is often a slow process.

In soil environments, the degradation of norfloxacin is largely attributed to microbial action. Research has demonstrated that the degradation rate is considerably higher in non-sterile soil compared to sterile control samples, indicating the crucial role of microorganisms nih.gov. The half-life of norfloxacin in soil has been observed to decrease with lower initial concentrations, suggesting that at high concentrations, the compound may inhibit the very microorganisms responsible for its degradation nih.gov. Factors such as the presence of swine manure and increased soil moisture have been found to enhance the biological degradation of norfloxacin nih.gov.

One study successfully isolated a fungus, Penicillium frequentans, from contaminated soil that was capable of degrading norfloxacin. The biodegradation in the presence of this fungus followed first-order kinetics academicjournals.org. While some studies suggest that norfloxacin can be recalcitrant to biodegradation in aqueous systems, mineralization has been observed in soil, where lower bioavailability may reduce its toxicity to microbes and permit degradation nih.gov. High-temperature composting has also been shown to be effective, with removal rates of norfloxacin reaching between 48.4% and 77.1% in chicken manure over 42 days nih.gov. The addition of specific heat-resistant strains can further enhance this removal rate nih.gov.

Interactive Data Table: Biodegradation of Norfloxacin

Microorganism/Condition Matrix Degradation Rate/Efficiency Influencing Factors Source
Microbial ConsortiumSoilHalf-life decreased from 62 to 31 days with decreasing concentrationConcentration, presence of manure, soil moisture nih.gov
Penicillium frequentansSoilFirst-order kinetics, rate constant of 0.0121 day⁻¹ with NFX3Presence of the specific fungal strain academicjournals.org
Thermophilic BacteriaChicken Manure48.4% - 77.1% removal in 42 daysHigh temperature (composting) nih.gov
Mixed Bacterial CultureLaboratory MicrocosmHigh degradation percentages reportedPresence of a microbial consortium researchgate.net

Photodegradation

Photodegradation, particularly photocatalysis, has emerged as a promising and effective method for the removal of norfloxacin from aqueous environments. This process involves the use of a semiconductor photocatalyst that, upon absorbing light, generates reactive oxygen species (ROS) that can break down the antibiotic molecule.

Several studies have explored the use of different photocatalysts for the degradation of norfloxacin. Manganese-doped zinc sulfide (B99878) (Mn:ZnS) quantum dots have demonstrated high efficiency, achieving significant degradation under both UV irradiation and natural sunlight mdpi.com. The optimal conditions for this process were found to be a pH of 10 and a specific catalyst dose, with hydroxyl radicals being the primary species responsible for the degradation mdpi.com.

Another effective photocatalyst is a composite of graphitic carbon nitride and zinc cadmium sulfide (g-C₃N₄/ZnxCd(₁-x)S). This composite achieved a degradation rate of 89.8% under visible light, with an optimal pH of around 7. The primary active species in this process were identified as electron-hole pairs nih.gov.

Titanium dioxide (TiO₂) in its various forms is also a widely studied photocatalyst for norfloxacin degradation. Reduced TiO₂ (TiO₂₋ₓ) materials have shown efficient photocatalytic activity under visible light, with the degradation mechanism involving the attack of photoholes (h⁺) and hydroxyl radicals (•OH) on the piperazine and quinolone rings of the norfloxacin molecule rsc.orgresearchgate.net. Carbon-doped TiO₂ nanoparticles have also been successfully used, achieving up to 81% degradation efficiency at a pH of 8 within 150 minutes nih.gov.

Natural solar photolysis, without the aid of a catalyst, also contributes to the degradation of norfloxacin in water. The process follows pseudo-first-order kinetics and leads to the formation of several degradation products through reactions with reactive oxygen species nih.gov.

Interactive Data Table: Photodegradation of Norfloxacin

Photocatalyst/Method Light Source Degradation Efficiency Optimal Conditions Primary Reactive Species Source
Mn:ZnS Quantum DotsUV and SunlightUp to 84%pH 10, 60 mg/25 mL catalyst doseHydroxyl radicals (•OH) mdpi.com
g-C₃N₄/ZnxCd(₁-x)SVisible Light89.8%pH ~7, 1:1 catalyst ratioElectron-hole pairs (e⁻/h⁺) nih.gov
Reduced TiO₂ (TiO₂₋ₓ)Visible LightEfficient degradation-Photoholes (h⁺), Hydroxyl radicals (•OH) rsc.orgresearchgate.net
Carbon-doped TiO₂Visible Light74% - 81% in 150 minpH 8- nih.gov
Natural Solar PhotolysisSolar RadiationPseudo first-order kinetics-Superoxide radical nih.gov

Xiii. Therapeutic Efficacy Mechanisms in Pre Clinical Models

In Vivo Efficacy Against Specific Bacterial Pathogens in Animal Models

Norfloxacin (B1679917) nicotinate (B505614), a fluoroquinolone derivative with improved water solubility and bioavailability, has demonstrated significant efficacy in animal models for treating bacterial infections, particularly in veterinary medicine. nbinno.comnbinno.com Its broad-spectrum activity is notable against Gram-negative bacteria. nbinno.comnbinno.com

Research in animal models has substantiated the therapeutic potential of norfloxacin in treating specific infectious diseases. A key study investigated the efficacy of norfloxacin in treating infectious coryza in broiler breeders, an infection caused by the bacterium Haemophilus paragallinarum. nih.gov In this pre-clinical model, chickens were experimentally infected and then treated with norfloxacin. The treatment led to a rapid and significant reduction in clinical signs such as sinus edema, sneezing, and increased lacrimation, with improvements observed as early as the second day of treatment. nih.gov Furthermore, the study demonstrated a dose-dependent bacteriological cure, with a higher dose completely clearing the H. paragallinarum from the infected sinuses. nih.gov

The enhanced bioavailability of norfloxacin nicotinate suggests its utility for treating a range of bacterial pathogens in livestock and poultry. nbinno.comnbinno.com It is considered particularly effective against common pathogens such as E. coli and Salmonella spp. that can cause significant health issues in poultry farming. nbinno.com In swine, the parent compound norfloxacin has shown potent in vitro activity against a wide array of microbial isolates, including Salmonella cholerasuis and Actinobacillus pleuropneumoniae, suggesting potential therapeutic value for common bacterial and mycoplasmal infections in these animals. nih.gov

Table 1: In Vivo Efficacy of Norfloxacin Against Haemophilus paragallinarum in Broiler Breeders
ParameterInfected, Untreated GroupInfected, Treated GroupOutcome
Clinical Signs (Sinus Edema, Sneezing, Lacrimation)PersistentSignificantly reducedTreatment ameliorated clinical signs of infection. nih.gov
Time to Disappearance of Acute SignsProlonged2 days post-treatment initiationRapid disappearance of acute symptoms with treatment. nih.gov
Bacterial Reisolation from Sinus86%0% - 17% (dose-dependent)Treatment effectively reduced or eliminated the pathogen. nih.gov

Investigation of Inflammatory Response Modulation in Disease States

Beyond its direct antibacterial action, norfloxacin has been shown to modulate inflammatory responses, a mechanism that may contribute to its therapeutic efficacy. nih.gov Fluoroquinolones as a class possess immunomodulatory potential. researchgate.net Research indicates that norfloxacin can directly affect immune cells and alter the expression of key inflammatory mediators. nih.gov

A study investigating patients with decompensated cirrhosis found that norfloxacin, but not other antibiotics like trimethoprim/sulfamethoxazole, modulates the inflammatory response. nih.gov The research showed that norfloxacin accumulates within neutrophils, the most abundant type of white blood cell and a key component of the inflammatory response. This intracellular accumulation coincided with a reduction in the expression of NF-κB, a protein complex that plays a critical role in regulating the immune response to infection and cytokine production. nih.gov Consequently, a reduced generation of anion superoxide (B77818) and a lower rate of apoptosis were observed in these immune cells. nih.gov

The modulation of inflammatory pathways is a critical aspect of managing infectious diseases, as an excessive inflammatory response can lead to tissue damage. nih.govmdpi.com The ability of norfloxacin to inhibit the synthesis of pro-inflammatory cytokines, a property also noted for other fluoroquinolones like gemifloxacin (B1671427) which can inhibit IL-1β and TNF-α, suggests a dual therapeutic benefit: eliminating the pathogen while dampening the host's potentially harmful inflammatory cascade. nih.govresearchgate.net This modulation of cytokine expression and direct effect on neutrophil function highlights a complex mechanism of action that extends beyond simple bacterial killing. nih.gov

Table 2: Modulation of Inflammatory Markers by Norfloxacin
Cell Type / SystemMarker / PathwayObserved Effect of NorfloxacinReference
Neutrophils (in patients with cirrhosis)NF-κB ExpressionReduced nih.gov
Neutrophils (in patients with cirrhosis)Anion Superoxide GenerationReduced nih.gov
Neutrophils (in patients with cirrhosis)Apoptotic RateReduced nih.gov

Potential in Repurposing Research (e.g., Anti-cancer activities of norfloxacin complexes)

The repurposing of existing drugs for new therapeutic indications is a significant strategy in drug discovery, and fluoroquinolones, including norfloxacin, are being actively investigated for their anti-cancer potential. researchgate.neteurekaselect.comnih.gov This line of research is based on the finding that fluoroquinolones can inhibit mammalian topoisomerase II, the human counterpart to the bacterial DNA gyrase they traditionally target. mdpi.comnih.gov Since topoisomerase II is a well-established target for several existing anticancer drugs, this shared mechanism provides a strong rationale for exploring norfloxacin and its derivatives as chemotherapeutic agents. nih.govnih.gov

Pre-clinical studies have demonstrated that norfloxacin derivatives and metal complexes exhibit significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. researchgate.netnih.gov For instance, copper(II) complexes of norfloxacin have proven antiproliferative effects on osteosarcoma and myeloid leukaemia cells. nih.gov Similarly, gold(III) complexes with norfloxacin show cytotoxic activity against lymphoma and melanoma cell lines by inhibiting the cell cycle and inducing apoptosis. nih.gov

In vivo animal models have provided further evidence for these anti-tumor effects. A study using a norfloxacin derivative, FQB-1, in a syngeneic lung carcinoma mouse model demonstrated a marked reduction in tumor volume compared to the untreated control group. researchgate.netmdpi.com Histopathological analysis of the tumor tissues from treated mice revealed a decrease in the mitotic index and an increase in necrotic areas, indicating that the compound compromised tumor viability and growth. researchgate.netmdpi.com These findings highlight the potential of norfloxacin-based compounds to be developed into novel anti-cancer therapies. mdpi.com

Table 3: Pre-clinical Anti-cancer Activity of Norfloxacin Derivatives and Complexes
Norfloxacin CompoundCancer Cell Line / ModelObserved EffectReference
Copper(II) Norfloxacin ComplexOsteosarcoma and Myeloid Leukaemia CellsAntiproliferative effects nih.gov
Gold(III) Norfloxacin ComplexLymphoma, Myeloid Leukaemia, Melanoma CellsInhibition of cell cycle (G0/G1 phase), induction of apoptosis nih.gov
Norfloxacin Derivative 73Prostate (PC3), Breast (MCF7, MDA-MB231) Cancer CellsCytotoxic effect with low IC50 values (1.52-2.33 μM) nih.gov
Norfloxacin Derivative FQB-1Lewis Lung Carcinoma (LLC) Cell LineCytotoxic and antiproliferative effects mdpi.com
Norfloxacin Derivative FQB-1Syngeneic Lung Carcinoma Mouse ModelMarked reduction in tumor volume, decreased mitotic index researchgate.netmdpi.com

Xiv. Conclusion and Future Research Directions in Norfloxacin Nicotinate Studies

Gaps in Current Academic Understanding

Despite the advancements made, the scientific literature on norfloxacin (B1679917) nicotinate (B505614) exhibits several knowledge gaps. The majority of research has concentrated on its pharmacokinetic profile in various animal species and its improved physicochemical properties. nih.gov However, a number of critical areas remain underexplored:

Mechanisms of Resistance: While bacterial resistance to norfloxacin and other fluoroquinolones is a well-documented concern, there is a lack of specific research on resistance development directly attributable to norfloxacin nicotinate. nih.gov It is not yet fully understood if the salt form influences the rate or nature of resistance acquisition in target pathogens.

Long-Term Toxicological Profile: Most available studies are short-term pharmacokinetic evaluations. There is a notable absence of long-term toxicological research to comprehensively assess the chronic effects of norfloxacin nicotinate administration.

Comparative Mechanism of Action: It is largely assumed that norfloxacin nicotinate's mechanism of action is identical to that of norfloxacin, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.orgdrugbank.compatsnap.com However, direct comparative studies to confirm that the nicotinate salt does not alter target enzyme interactions or cellular uptake mechanisms are scarce.

Immunomodulatory Effects: Fluoroquinolones are known to possess immunomodulatory properties, capable of influencing cytokine synthesis and immune cell functions. researchgate.netnih.govnih.gov This aspect of norfloxacin nicotinate has not been specifically explored, representing a significant gap in understanding its full biological activity.

In Vivo Efficacy Spectrum: While its broad-spectrum activity is acknowledged, there is a need for more extensive in vivo efficacy studies against a wider array of clinically relevant pathogens in target animal populations to establish a more detailed therapeutic profile. nih.govnih.gov

Proposed Avenues for Advanced Research and Methodological Innovations

Addressing the identified gaps requires a multi-faceted research approach, incorporating both established and innovative methodologies. Future investigations should be directed towards the following areas:

Resistance Surveillance and Analysis: Long-term studies are necessary to monitor the emergence of resistance to norfloxacin nicotinate in clinical and veterinary settings. Genetic sequencing of resistant isolates would provide valuable insights into the specific mutations or resistance mechanisms involved.

Advanced Toxicological Studies: Comprehensive chronic toxicity studies in relevant animal models are crucial to determine the long-term safety profile of norfloxacin nicotinate.

Environmental Risk Assessment: Detailed environmental studies should be conducted to evaluate the biodegradation, persistence, and potential for bioaccumulation of norfloxacin nicotinate. This includes assessing its effects on non-target organisms such as algae, invertebrates, and fish. medchemexpress.commdpi.com

Novel Drug Delivery Systems: Research into advanced drug delivery systems, such as polymer-based nanoparticles, self-nanoemulsifying drug delivery systems (SNEDDS), and metal-organic frameworks (MOFs), could further enhance the therapeutic index of norfloxacin nicotinate. f1000research.comnih.govnih.gov These technologies offer the potential for targeted delivery, sustained release, and even better bioavailability.

Cocrystal Engineering: The development and characterization of new cocrystals of norfloxacin, such as those with isonicotinamide (B137802) or resorcinol, have shown promise in dramatically improving solubility and dissolution rates. nih.govnih.gov Applying these cocrystallization techniques to norfloxacin nicotinate could yield further improvements in its biopharmaceutical properties. bohrium.comnih.govunesp.br

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: The application of PK/PD modeling can help to optimize dosing regimens for norfloxacin nicotinate. veterinaryworld.orgmdpi.com By integrating pharmacokinetic data with the minimum inhibitory concentrations (MICs) for various pathogens, these models can predict the likelihood of therapeutic success and minimize the potential for resistance development.

Advanced Analytical Methods: While HPLC is a standard method for the analysis of norfloxacin, the development and application of more advanced analytical techniques like capillary electrophoresis and various spectrophotometric methods can offer improved sensitivity and efficiency for its quantification in complex biological and environmental matrices. researchgate.netunesp.brnih.govnih.gov

Table 1: Summary of Research Findings and Future Directions

Research AreaKey Findings from Norfloxacin/Norfloxacin Nicotinate StudiesProposed Future Research for Norfloxacin Nicotinate
Solubility & Bioavailability Norfloxacin is a poorly soluble BCS Class IV drug. nih.gov Norfloxacin nicotinate and various cocrystals significantly improve aqueous solubility and dissolution rates. nih.govbohrium.comunesp.brInvestigation of novel cocrystals and advanced formulations like SNEDDS and MOFs to further optimize biopharmaceutical properties. f1000research.comnih.gov
Pharmacokinetics Pharmacokinetic profiles of norfloxacin nicotinate have been established in swine and calves, demonstrating rapid absorption and variable bioavailability (51-64% in swine). nih.govComprehensive PK/PD modeling to refine dosing strategies for specific pathogens and host species. veterinaryworld.orgmdpi.com
Mechanism of Action Norfloxacin inhibits bacterial DNA gyrase and topoisomerase IV, leading to bactericidal effects. drugbank.compatsnap.comfda.govDetailed comparative studies to confirm that the nicotinate moiety does not alter the primary mechanism of action.
Resistance Resistance to norfloxacin in various pathogens has been documented. nih.govnih.govSpecific studies on the potential for and mechanisms of resistance development to norfloxacin nicotinate.
Ecotoxicity Norfloxacin can be toxic to aquatic organisms like zebrafish at certain concentrations. medchemexpress.commdpi.com Electrochemical oxidation may increase the toxicity of norfloxacin solutions. nih.govA full environmental risk assessment of norfloxacin nicotinate, including its degradation products and impact on diverse ecosystems.
Immunomodulation Fluoroquinolones, in general, exhibit immunomodulatory effects by altering cytokine production. researchgate.netnih.govnih.govDirect investigation into the potential immunomodulatory properties of norfloxacin nicotinate.

Significance of Norfloxacin Nicotinate Research for Broader Fluoroquinolone Science

The study of norfloxacin nicotinate extends its relevance beyond the compound itself, contributing valuable knowledge to the broader field of fluoroquinolone science. Its development serves as a prime example of a successful strategy to enhance the pharmaceutical properties of an existing antibiotic. This is particularly important for older generations of fluoroquinolones, many of which are limited by poor solubility. rjptonline.orgresearchgate.net

The research into norfloxacin nicotinate and other salt or cocrystal forms of norfloxacin informs the ongoing effort to design new fluoroquinolone derivatives with improved physicochemical characteristics from the outset. nih.govnih.gov The lessons learned from modifying norfloxacin can be applied to the development of novel antibacterial agents, potentially reducing the time and cost associated with bringing new drugs to market.

Furthermore, the exploration of different formulation strategies, such as cocrystallization and nano-delivery systems for norfloxacin and its salts, contributes to a larger body of knowledge aimed at overcoming the biopharmaceutical challenges of poorly soluble drugs in general. f1000research.comnih.govrjptonline.org In an era defined by the escalating threat of antimicrobial resistance, the ability to improve and repurpose existing antibiotics like norfloxacin through chemical modification is a critical strategy. The study of norfloxacin nicotinate underscores the potential of this approach to extend the clinical utility of established antimicrobial agents, thereby preserving our therapeutic arsenal (B13267) against bacterial infections.

Q & A

Q. What are the validated analytical methods for quantifying Norfloxacin nicotinate in biological matrices, and how do their sensitivity and specificity compare?

To quantify Norfloxacin nicotinate, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS). A novel approach using CdTe quantum dots (QDs) for fluorescence-based detection demonstrated a detection limit of 0.12 μM, with high selectivity against interfering substances . When comparing methods, LC-MS/MS offers superior sensitivity (sub-nanogram levels) but requires specialized instrumentation, whereas QD-based methods are cost-effective for rapid screening but may lack resolution in complex matrices like plasma . Method validation should follow ICH guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and precision (RSD < 5%).

Q. What experimental protocols are recommended for synthesizing and characterizing Norfloxacin nicotinate to ensure reproducibility?

Synthesis typically involves reacting Norfloxacin with nicotinic acid under controlled pH (5.5–6.5) and temperature (40–50°C). Characterization requires:

  • Purity : HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile, 70:30) .
  • Structural confirmation : FT-IR (key peaks: 1725 cm⁻¹ for carbonyl, 1620 cm⁻¹ for quinolone ring) and NMR (¹H NMR: δ 8.5–8.7 ppm for pyridine protons) .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify melting points (Norfloxacin nicotinate: ~245°C decomposition) . Reproducibility mandates strict adherence to stoichiometric ratios and exclusion of moisture during synthesis.

Q. How should researchers design in vitro studies to evaluate the antimicrobial efficacy of Norfloxacin nicotinate against resistant bacterial strains?

Use a broth microdilution assay (CLSI guidelines) with Mueller-Hinton agar. Key steps:

  • Prepare serial dilutions of Norfloxacin nicotinate (0.5–256 μg/mL).
  • Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL).
  • Incubate at 37°C for 18–24 hours.
  • Determine MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) endpoints. Include positive controls (e.g., Norfloxacin alone) and assess synergy with β-lactams using checkerboard assays. Note: Nicotinate may alter membrane permeability, requiring comparison with parent compounds to isolate formulation effects .

Advanced Research Questions

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of Norfloxacin nicotinate, and how can interspecies differences be addressed?

Critical parameters include:

  • Bioavailability : Assess via AUC (area under the curve) comparisons between oral and IV administration. In turkeys, Norfloxacin nicotinate showed 78% oral bioavailability, higher than free Norfloxacin due to enhanced solubility .
  • Half-life (t½) : Species-specific metabolic rates (e.g., avian vs. mammalian CYP450 enzymes) significantly impact t½. Use allometric scaling for interspecies extrapolation.
  • Tissue distribution : Measure concentrations in target tissues (e.g., kidney, liver) using LC-MS/MS. For ethical compliance, follow NIH guidelines on animal reporting (sample size justification, randomization) .

Q. How can contradictory data on the stability of Norfloxacin nicotinate under varying environmental conditions be systematically resolved?

Contradictions often arise from divergent experimental conditions (pH, temperature). For example, groundwater studies reported degradation at pH < 4 (hydrolysis of the nicotinate ester), while formulations in neutral buffers remained stable for >6 months . To resolve discrepancies:

  • Conduct accelerated stability studies (ICH Q1A) at 40°C/75% RH.
  • Use Arrhenius modeling to predict shelf-life.
  • Validate degradation products via LC-MS (e.g., nicotinic acid and Norfloxacin fragments). Cross-reference with quantum dot-based fluorescence assays to detect real-time degradation .

Q. What mechanistic approaches are effective in elucidating the interaction between Norfloxacin nicotinate and DNA gyrase in Gram-negative bacteria?

Employ a combination of:

  • Molecular docking : Simulate binding affinity to DNA gyrase (PDB ID: 1AJ6). Norfloxacin’s carboxylic acid group binds Mg²⁺ in the enzyme active site, while the nicotinate moiety may enhance membrane penetration .
  • Fluorescence quenching assays : Monitor changes in gyrase fluorescence upon drug binding. A Stern-Volmer analysis can quantify binding constants (Kₐ).
  • Resistance profiling : Compare mutations in gyrA (Ser83Leu) and parC genes between treated and untreated strains. Use isogenic mutants to isolate nicotinate-specific effects .

Methodological Guidance

Q. How should researchers structure a PICOT framework for clinical trials involving Norfloxacin nicotinate?

  • P (Population): Adults with uncomplicated urinary tract infections (UTIs) caused by E. coli.
  • I (Intervention): Oral Norfloxacin nicotinate (400 mg BID).
  • C (Comparison): Standard Norfloxacin (400 mg BID).
  • O (Outcome): Microbiological eradication at 7 days (primary), adverse event rates (secondary).
  • T (Time): 7-day treatment, 14-day follow-up. This framework ensures alignment with regulatory endpoints (e.g., FDA UTI guidelines) and mitigates bias via blinding and randomization .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Norfloxacin nicotinate toxicity studies?

  • Probit analysis : Model mortality vs. log-dose to derive LD₅₀.
  • ANOVA with post-hoc tests : Compare organ toxicity scores (e.g., hepatic enzymes) across dose groups.
  • Kaplan-Meier survival curves : For time-to-event data (e.g., nephrotoxicity onset). Ensure power analysis (α = 0.05, β = 0.2) and adjust for multiple comparisons (Bonferroni correction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.